Biperiden lactate

Catalog No.
S521356
CAS No.
7085-45-2
M.F
C24H35NO4
M. Wt
401.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biperiden lactate

CAS Number

7085-45-2

Product Name

Biperiden lactate

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol;2-hydroxypropanoic acid

Molecular Formula

C24H35NO4

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C21H29NO.C3H6O3/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;1-2(4)3(5)6/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;2,4H,1H3,(H,5,6)

InChI Key

GLPUBCPQWZZFNJ-UHFFFAOYSA-N

SMILES

CC(C(=O)O)O.C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O

solubility

Soluble in DMSO

Synonyms

biperiden lactate, biperidene lactate

Canonical SMILES

CC(C(=O)O)O.C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O

The exact mass of the compound Biperiden lactate is 401.2566 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Biperiden lactate mechanism of action muscarinic receptor

Author: Smolecule Technical Support Team. Date: February 2026

Primary Pharmacological Profile

The table below summarizes the core mechanistic and pharmacokinetic properties of biperiden.

Property Description
Primary Mechanism Non-selective muscarinic acetylcholine receptor (mAChR) antagonist [1] [2].
Receptor Subtype Selectivity Antagonizes all five mAChR subtypes (M1-M5) with a higher affinity for the M1 subtype compared to others (approximately 10-fold) [3] [2].
Other Molecular Actions Functional inhibitor of acid sphingomyelinase (FIASMA) [1]. Weak, uncompetitive inhibitor of acetylcholinesterase (AChE) at very high concentrations (Ki = 1.11 mmol/L) [4].

| Key Pharmacokinetics | • Bioavailability: ~33% (oral, due to first-pass metabolism) [1] [5]. • Half-Life: ~18-24 hours [1] [2]. • Protein Binding: ~60% [1]. |

Molecular Interactions and Signaling Pathways

Biperiden acts as a competitive antagonist at the orthosteric binding site of muscarinic receptors, which is the native binding site for acetylcholine [6]. This blockade inhibits receptor activation.

The downstream effects depend on the receptor subtype:

  • M1, M3, M5 receptors are coupled to Gq/11 proteins. Their activation typically leads to phospholipase C (PLC) activation, triggering the release of calcium from intracellular stores [6].
  • M2 and M4 receptors are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase (AC), reducing the production of cyclic adenosine monophosphate (cAMP) [6].

The following diagram illustrates the signaling pathways of muscarinic receptors and the site of biperiden's action.

G ACh Acetylcholine (ACh) M1 M1/M3/M5 Receptor (Gq-protein coupled) ACh->M1 Binds M2 M2/M4 Receptor (Gi-protein coupled) ACh->M2 Binds Biperiden Biperiden Biperiden->M1 Blocks Biperiden->M2 Blocks PLC Phospholipase C (PLC) M1->PLC Activates AC Adenylyl Cyclase (AC) M2->AC Inhibits DAG DAG PLC->DAG IP3 IP3 PLC->IP3 Ca Calcium Release IP3->Ca cAMP cAMP AC->cAMP

Biperiden antagonizes acetylcholine at muscarinic receptors, inhibiting downstream signaling.

Key Experimental Methodologies

Research on biperiden's mechanism employs specific experimental protocols. Key methodologies from the search results include:

In Vitro Receptor Binding and Enzymatic Assays

The Ellman's assay is a standard method used to investigate biperiden's interaction with acetylcholinesterase (AChE) [4].

  • Procedure: Acetylthiocholine is used as a substrate for AChE. The enzyme cleaves it to produce thiocholine, which then reacts with DTNB (5,5′-dithiobis(2-nitrobenzoic acid)) to form a yellow-colored product measured spectrophotometrically at 412 nm [4].
  • Application: By measuring the rate of color formation in the presence of different biperiden concentrations, researchers determined it to be a very weak, uncompetitive inhibitor of AChE with an inhibition constant (Ki) of 1.11 mmol/L [4].
In Silico Molecular Docking

Computational docking predicts how biperiden interacts with protein targets at the atomic level.

  • Procedure: The crystal structure of AChE (e.g., PDB: 1C2B) is used. Software like SwissDock predicts the binding conformation of the biperiden molecule (in ZINC format) within the enzyme's active site [4].
  • Findings: Docking studies suggest biperiden binds to the peripheral anionic site of AChE, primarily through a hydrogen bond with Tyr 341 and π-π interactions with aromatic residues Tyr 72 and Trp 286 [4].
Human Pharmacodynamic Studies

These studies measure the functional effects of biperiden in healthy volunteers or patients.

  • Learned Irrelevance (LIrr) Paradigm: This cognitive task assesses attention and information processing. It is used in conjunction with electroencephalography (EEG) to record event-related potentials (ERPs) [3].
  • Application: Studies show that a 2 mg dose of biperiden modulates early perceptual processing, indicated by an increased N1 amplitude in ERPs, without significantly disrupting overall behavioral performance in the task [3].

Therapeutic Implications and Clinical Relevance

Biperiden's clinical effects are primarily due to muscarinic receptor blockade in the central nervous system and periphery.

  • Efficacy in Movement Disorders: By blocking central M1 receptors, biperiden helps restore the balance between dopamine and acetylcholine in the basal ganglia, alleviating symptoms like rigidity and tremor in Parkinson's disease and drug-induced extrapyramidal side effects [1] [2].
  • Limitations and Side Effects: The therapeutic use of biperiden is constrained by its side effect profile. Common anticholinergic effects include dry mouth, blurred vision, constipation, urinary retention, and tachycardia [1] [2]. In the brain, it can cause drowsiness, confusion, and memory impairment, particularly in the elderly [1] [2].
  • Novel Applications: Preclinical evidence suggests that administering biperiden soon after a traumatic brain injury may decrease the incidence and intensity of late spontaneous seizures. A Phase III clinical trial (NCT04945213) is currently evaluating its efficacy in preventing post-traumatic epilepsy in humans [7].

References

what is biperiden lactate used for in research

Author: Smolecule Technical Support Team. Date: February 2026

Primary Research Applications and Mechanisms

Biperiden lactate serves as a key pharmacological tool in neuroscience and drug development research due to its action as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist [1]. It competitively binds to M1 muscarinic receptors, inhibiting acetylcholine-mediated signaling and indirectly enhancing dopaminergic activity in the central nervous system [1]. The table below summarizes its core research applications:

Research Application Key Findings / Use Cases Primary Mechanism of Action
Modeling Cognitive Impairment Induces transient deficits in memory & attention in healthy volunteers; models age-related episodic memory impairment [2] [3]. Muscarinic receptor antagonism (M1) [2].
Parkinson's Disease & Drug-Induced Side Effects Symptomatic treatment of parkinsonism & extrapyramidal side effects from antipsychotics [4] [5] [6]. Restores dopamine-acetylcholine balance in corpus striatum [7].
Nerve Agent Poisoning Investigated as an antiseizure compound in organophosphate poisoning [4] [5]. Uncompetitive acetylcholinesterase (AChE) inhibition & muscarinic antagonism [4].
Oncology Research Reduces tumor size in pancreatic ductal adenocarcinoma mouse models [1]. Induction of apoptosis & inhibition of cell proliferation [1].
Seizure & Excitability Research Reduces frequency of spontaneous seizures & hippocampal excitability in rat models [1]. Reduction of extracellular hippocampal glutamate levels [1].

Quantitative Data from Key Studies

The table below summarizes critical quantitative data from experimental research, which is essential for designing and interpreting studies involving this compound.

Parameter / Finding Quantitative Value Experimental Context / Notes
AChE Inhibition Constant (Kᵢ) 1.11 ± 0.20 mmol/L In vitro (electric eel AChE); Uncompetitive inhibition [4].
Predicted Binding Energy (ΔG) -7.84 kcal/mol In silico docking to AChE (H-bond with Tyr 341, π-π interactions) [4].
Dose for Cognitive Modeling (Human) 4 mg (oral) Single dose impairs recognition memory & reaction times in healthy young adults [2].
IV Doses for Challenge Model (Human) 1.3 mg & 2.6 mg (base) 60-min IV infusion in healthy elderly subjects to impair working memory & attention [3].
Antiproliferative/Apoptotic Effect (In Vitro) 29.6 μg/mL (72h) Significant effect on human pancreatic ductal adenocarcinoma cells [1].
Antitumor Efficacy (In Vivo) 10 mg/kg (i.p., daily) Reduced tumor size by 83% in Panc-1 xenograft mouse model over 3 weeks [1].
Antiseizure Efficacy (In Vivo) 8 mg/kg (i.p., every 8h) Reduced late seizures in rat model; decreased hippocampal glutamate & excitability [1].

Detailed Experimental Protocols

Clinical Protocol: Cognitive Challenge Model

This protocol is used to transiently impair cognitive function in healthy volunteers to test potential therapeutic compounds [3].

  • Study Design: Randomized, double-blind, placebo-controlled, cross-over study.
  • Participants: Healthy elderly subjects (aged 65-80).
  • Intervention: Single doses of IV this compound (1.3 mg and 2.6 mg, corresponding to 1.0 mg and 2.0 mg of biperiden base) and placebo, administered as a 60-minute continuous IV infusion. A washout period of 7-14 days is required between sessions.
  • Key Assessments:
    • Pharmacodynamics: Cognitive tests (e.g., adaptive tracking for attention, Cogstate battery for memory) performed at baseline and multiple timepoints post-infusion (e.g., 20 min, 1h, 2.5h, 4h, 7h, 24h).
    • Pharmacokinetics: Plasma concentration measurements at baseline, 20 min, 1h, 2h, 3h, 5h, 7h, and 11h post-dose.
    • Safety: Continuous monitoring of vital signs, ECG, and clinical laboratory tests.
Preclinical Protocol: In Vivo Antitumor Efficacy

This protocol assesses the effect of this compound on tumor growth in a xenograft mouse model [1].

  • Animal Model: Mice with subcutaneous xenografts from Panc-1 human pancreatic ductal adenocarcinoma cells.
  • Dosing: 10 mg/kg this compound, administered via intraperitoneal (i.p.) injection, once daily for 3 weeks.
  • Key Outcome Measure: Reduction in tumor size compared to the control group.
Preclinical Protocol: In Vitro Antiproliferative Activity

This protocol evaluates the direct effect of biperiden on cancer cell proliferation and death [1].

  • Cell Lines: Human pancreatic ductal adenocarcinoma cells (e.g., Panc-1, BxPC3).
  • Dosing: this compound at 29.6 μg/mL.
  • Incubation Time: 72 hours.
  • Key Assessments: Cell proliferation assays and apoptosis analysis.

Mechanism and Workflow Visualization

The following diagram illustrates the primary mechanism of action of this compound and its downstream cognitive effects, which underpin its use as a pharmacological challenge tool.

G Biperiden Biperiden M1_Receptor Muscarinic M1 Receptor Biperiden->M1_Receptor Antagonizes ACh Acetylcholine (ACh) ACh->M1_Receptor Binds Cholinergic_Signaling Cholinergic Signaling (Memory & Attention) M1_Receptor->Cholinergic_Signaling Activates Cognitive_Deficit Induced Cognitive Deficit Cholinergic_Signaling->Cognitive_Deficit Disrupted

This compound acts as a muscarinic receptor antagonist, disrupting cholinergic signaling and inducing transient cognitive deficits.

The workflow for using this compound in a clinical cognitive challenge study, from screening to data analysis, follows a structured process as outlined below.

G Start Participant Screening & Inclusion (Healthy) Baseline Baseline Cognitive & Physiological Assessment Start->Baseline Randomize Randomized Administration (Placebo / Biperiden Dose 1 / Dose 2) Baseline->Randomize Monitor Post-Dose Monitoring: PK Sampling & PD Testing (Cognition, Vital Signs) Randomize->Monitor Washout Washout Period (7-14 days) Monitor->Washout Analyze Data Analysis: PK/PD Modeling Monitor->Analyze CrossOver Cross-over to Next Treatment Washout->CrossOver CrossOver->Monitor

Workflow for a clinical crossover study using this compound to model cognitive impairment and characterize its effects.

Key Considerations for Research Use

  • Dose Dependency: Effects are dose-dependent. The 4 mg oral / 2 mg IV dose reliably impairs episodic memory, while lower doses may be used to characterize graded responses [2] [3].
  • Stimulus and Task Dependency: Biperiden's effects on recognition memory can vary with the type of stimulus (e.g., abstract figures vs. non-words) and the depth of initial encoding, requiring careful experimental design [2].
  • Specificity of Deficit: The induced cognitive impairment appears selective. It affects memory and sustained attention but may spare other functions, making it a suitable model for specific aspects of age-related or disease-related cognitive decline [2] [3].
  • Off-Target Activity: While primarily a muscarinic antagonist, be aware that biperiden is a very weak, uncompetitive inhibitor of acetylcholinesterase (AChE) (Kᵢ = 1.11 mmol/L). This is unlikely to be relevant at typical research doses but may be a consideration in high-concentration in vitro experiments [4].

References

how does biperiden work in the central nervous system

Author: Smolecule Technical Support Team. Date: February 2026

Neurochemical Mechanisms & Systems-Level Effects

Biperiden's antagonism of muscarinic receptors has several downstream consequences on brain function and network dynamics.

  • Restoration of Striatal Balance: Parkinson's disease and drug-induced Parkinsonism are characterized by a functional dopamine deficiency in the striatum, leading to a relative excess of cholinergic activity [1]. By blocking M1 receptors in this region, biperiden reduces this excitatory cholinergic tone, thereby helping to re-balance the inhibitory (dopaminergic) and excitatory (cholinergic) systems [2] [1].
  • Modulation of Dopamine Release: Muscarinic receptors differentially regulate dopamine release. M1 and M5 receptor stimulation promotes dopamine release in the striatum, while M4 receptor blockade has a similar effect [2]. By antagonizing M1 receptors, biperiden can indirectly modulate dopaminergic signaling, which is consistent with findings that it can attenuate the reward-enhancing effects of cocaine [2].
  • Effects on Neuroplasticity: Biperiden reduces long-term potentiation (LTP)-like plasticity in the human brain as induced by paired associative stimulation (PAS), demonstrating its ability to modulate the synaptic strength underlying learning and memory formation [2].
  • Alteration of Brain Rhythms: Electroencephalography (EEG) studies show that biperiden induces a pronounced shift in brain oscillations, characterized by a large increase in delta and low-frequency alpha rhythms and a general decrease in high-frequency alpha rhythms across cortical and subcortical areas [2]. It also increases latency to REM sleep and decreases total REM sleep time [2].

Experimental Protocols & Research Applications

Biperiden is used as a pharmacological tool in clinical research, particularly in challenge models to study cholinergic cognition.

Biperiden Challenge Model for Proof-of-Pharmacology

This model induces temporary, reversible cognitive deficits to test the efficacy of pro-cholinergic drugs [3]. A representative study protocol is summarized below.

Protocol Aspect Detailed Methodology
Study Design Randomized, double-blind, placebo-controlled, 3-way crossover [3].
Subjects Healthy elderly volunteers (e.g., 65-80 years old), screened for health and normal cognitive function (MMSE ≥28) [3].
Intervention Single oral doses of placebo, 2 mg, and 4 mg biperiden hydrochloride, with washout periods of at least 1 week [3].
Pharmacokinetic (PK) Assessments Venous blood sampling pre-dose and at 0.5, 1, 1.5, 2, 2.5, 4, 7, 10, and 22 hours post-dose. Plasma concentrations are determined via LC-MS/MS [3].
Pharmacodynamic (PD) Assessments A battery of neurocognitive tasks and electrophysiological measurements performed at baseline and repeatedly post-dose (e.g., 1, 2.5, 4, 7, 22 hours). Examples include: Visual-Verbal Learning Test (verbal memory), N-back Task (working memory), Adaptive Tracking Task (sustained attention) [3].
Data Analysis Population PK-PD modeling to quantify concentration-effect relationships for key cognitive measures [3].

The workflow and core findings of this model can be visualized as follows:

Biperiden Challenge Model Workflow cluster_findings Key Findings Start Subject Recruitment & Screening Dosing Randomized Crossover Dosing (Placebo, 2mg, 4mg Biperiden) Start->Dosing PK PK Sampling & Analysis Dosing->PK PD PD Assessment (NeuroCart Battery) Dosing->PD Analysis Population PK-PD Modeling PK->Analysis PD->Analysis Findings Key Findings Analysis->Findings F1 Dose-/Concentration- dependent cognitive decline F2 Impairment in verbal memory, working memory, attention F3 Model validates target engagement of M1 agents

Biperiden challenge model workflow and outcomes.

ERP Studies on Early Information Processing

Another research application involves measuring event-related potentials (ERPs) to investigate biperiden's effects on early perceptual stages [4].

  • Study Design: A double-blind, placebo-controlled, crossover study in healthy young volunteers [4].
  • Intervention: Administration of 2 mg biperiden or placebo [4].
  • Task: Participants performed a learned irrelevance (LIrr) paradigm, a translational model for studying (pre)attentive information processing [4].
  • EEG Recording & Analysis: Continuous EEG is recorded during the task. ERP components, specifically the N1 (a negative peak ~70-140 ms post-stimulus linked to early perceptual processing and attention) and the P3 (a positive peak ~250-500 ms post-stimulus linked to decision processes), are analyzed for amplitude and latency [4].
  • Key Findings: Biperiden significantly increased the N1 amplitude of pre-exposed predictor letters, indicating a direct drug effect on early perceptual processing stages. It did not, however, disrupt the behavioral learned irrelevance effect [4].

Key Insights for Drug Development

For researchers developing novel cholinergic therapies, biperiden's profile offers several important insights:

  • A Tool for Proof-of-Pharmacology: The biperiden challenge model is a validated human model to demonstrate target engagement and procognitive effects of selective M1 mAChR agonists currently in development for Alzheimer's disease and schizophrenia [3].
  • Dose Considerations: Cognitive effects are dose-dependent. A single 2 mg dose can cause broad cognitive declines, while a 4 mg dose more reliably impairs memory and attention, which is crucial for calibrating challenge studies [2] [3].
  • Beyond Cognition: Biperiden's impact on neuroplasticity (LTP) and brain oscillations (EEG) provides a broader set of biomarkers for assessing the system-level effects of modulating the muscarinic system [2].

References

biperiden lactate pharmacokinetics and pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Properties of Biperiden

The following table summarizes the key pharmacokinetic parameters of biperiden. Please note that the lactate salt is used for parenteral administration, while the hydrochloride salt is used for oral tablets [1] [2] [3].

Parameter Value Notes / Conditions
Bioavailability 29% - 33% Due to extensive first-pass metabolism [2].
Time to Peak Plasma Concentration (T~max~) 1.5 hours After a single 4 mg oral dose [2] [3].
Protein Binding ~95% [2]
Volume of Distribution 4,030 L Suggests extensive tissue distribution [4].
Metabolism Hepatic hydroxylation Primarily hydroxylation of the bicycloheptene and piperidine rings [4] [2].
Elimination Half-Life 18 - 24 hours May be prolonged in elderly patients [2].
Route of Elimination Renal (as metabolites) No unchanged drug is excreted via the kidney [4].

Pharmacodynamic Properties of Biperiden

Biperiden's primary effects are mediated through its antagonism of muscarinic acetylcholine receptors.

Property Description
Mechanism of Action Competitive antagonism of acetylcholine at central and peripheral muscarinic receptors [2] [3].
Primary Receptor Targets Non-selective muscarinic acetylcholine receptor (mAChR) antagonist (M1-M5) [2].
Other Actions Acts as a Functional Inhibitor of Acid Sphingomyelinase (FIASMA) [2]. Also possesses nicotinolytic activity and may block dopamine reuptake [5] [3].
Therapeutic Effect Restores balance between cholinergic and dopaminergic systems in the corpus striatum, improving muscle rigidity, tremor, and extrapyramidal symptoms [4] [3].

Mechanism of Action and Signaling Pathway

The diagram below illustrates the core pharmacodynamic pathway of biperiden and its effects on neuronal signaling.

G ACh Acetylcholine (ACh) M1_Receptor Muscarinic Receptor (M1-M5) ACh->M1_Receptor Binds Gq Gq/11 Protein (M1, M3, M5) M1_Receptor->Gq Gi Gi/o Protein (M2, M4) M1_Receptor->Gi PLC Phospholipase C Activation Gq->PLC AC Adenylyl Cyclase Inhibition Gi->AC IP3 IP3 & DAG Production PLC->IP3 cAMP ↓ cAMP Levels AC->cAMP Ca_Release Calcium Influx (Cell Excitation) IP3->Ca_Release Biperiden Biperiden Biperiden->M1_Receptor Antagonizes

Biperiden antagonizes muscarinic receptors, inhibiting downstream signaling pathways.

Experimental Protocol: Biperiden Challenge Model

A 2021 randomized, placebo-controlled, crossover study provides a robust methodology for using biperiden as a pharmacological challenge to induce temporary cognitive deficits, useful for testing pro-cognitive compounds [6].

  • Objective: To establish a biperiden challenge model for demonstrating proof-of-pharmacology for selective M1 mAChR agonists.
  • Design: 3-way crossover, placebo-controlled.
  • Subjects: 12 healthy elderly subjects.
  • Interventions: Single doses of 2 mg biperiden, 4 mg biperiden, and placebo.
  • Pharmacokinetic Assessments: Serial blood sampling for population PK analysis. The data were best fitted by a two-compartment model and showed high inter-occasion and inter-subject variability [6].
  • Pharmacodynamic Assessments: Repeated cognitive and electrophysiological measurements post-dose, including:
    • Adaptive Tracking Test: To assess sustained attention.
    • Verbal Memory Test: To assess episodic memory (word recall).
    • n-back Task: To assess working memory (reaction time and accuracy).
  • PK/PD Analysis: A population PK-PD model quantified significant concentration-effect relationships for n-back reaction time, n-back accuracy, and adaptive tracking performance [6].
  • Key Findings: The 4 mg dose of biperiden caused significant, concentration-dependent impairment in all three cognitive domains compared to placebo, confirming its utility as a challenge model [6].

Key Research and Clinical Considerations

  • Cognitive Effects: Biperiden induces dose-dependent temporary declines in cognitive functions like attention, verbal memory, and working memory, making it a valuable tool for modeling cognitive impairment [6].
  • Liver Safety: Biperiden is an unlikely cause of clinically apparent liver injury and has not been associated with significant serum enzyme elevations [5].
  • Research Utility: The biperiden challenge model is a validated proof-of-pharmacology tool to demonstrate the cognition-enhancing effects of new cholinergic compounds in development [6].

References

muscarinic M1 receptor antagonist biperiden effects

Author: Smolecule Technical Support Team. Date: February 2026

Receptor Binding and Selectivity

Biperiden is classified as a non-selective muscarinic antagonist but shows a distinct binding profile with higher selectivity for the M1 subtype.

Receptor Subtype / Enzyme Affinity / Inhibition Mechanism / Notes
Muscarinic M1 Receptor High affinity; Selective antagonist [1] [2] Primary site of action; believed to mediate central effects [3].
Muscarinic M2 Receptor Weaker antagonistic activity [3] Lower affinity compared to M1 [3].
Muscarinic M3, M4, M5 Antagonist activity [3] Non-selective antagonism [3].
Acetylcholinesterase (AChE) Very weak uncompetitive inhibitor (Ki = 1.11 mmol/L) [4] Binds to peripheral anionic site; therapeutic relevance is likely minimal [4].

Functional Effects and Research Applications

Biperiden's antagonism at muscarinic receptors translates into specific functional outcomes across different biological systems, which are summarized in the table below.

Experimental Context Observed Effect Research Implication
Parkinson's Disease & Drug-Induced EPS Improves muscle control, reduces rigidity and abnormal sweating [5] [3]. Used to manage extrapyramidal side effects from antipsychotics; adjunct therapy for Parkinson's [5] [3].
Ethanol Reward (Mouse Model) Blocked expression of ethanol-induced conditioned place preference (CPP) [6]. Suggests M1/M4 antagonism can modulate drug reward pathways, potentially by increasing dopamine turnover in the nucleus accumbens [6].
Cognition & Information Processing (Human EEG) Increased N1 amplitude to pre-exposed stimuli; prolonged reaction times [2]. Affects early perceptual processing without disrupting learned irrelevance behavior [2].
Organophosphate Poisoning Investigated as an antiseizure compound [4]. Potential protective role beyond receptor antagonism, though its weak AChE inhibition is likely not the primary mechanism [4].

Experimental Protocols and Data

For researchers aiming to replicate or build upon key findings, here are the methodologies for two critical experiments.

Receptor Binding Assay (From in vitro studies)

This protocol is derived from classic receptor binding studies that established biperiden's affinity profile [1] [7].

  • Radioligand: ³H-QNB (³H-1-quinuclidinyl benzilate), a non-selective muscarinic antagonist.
  • Tissue Preparation: Use synaptosomal membranes prepared from rat brain tissue.
  • Incubation: Incubate the membrane preparation with the ³H-QNB radioligand and varying concentrations of biperiden.
  • Measurement: Determine the concentration of biperiden that inhibits 50% of the specific radioligand binding (IC50 value). The steepness of the inhibition curve is analyzed using the Hill coefficient.
  • Key Finding: Biperiden inhibits ³H-QNB binding in the nanomolar range (IC50 between 8.4 nM and 190 nM) and, like the selective M1 antagonist pirenzepine, yields a shallow Hill coefficient of about 0.55, indicating complex binding behavior consistent with receptor subtype selectivity [1].
Acetylcholinesterase Inhibition Assay

This methodology confirms biperiden's direct, albeit weak, interaction with the AChE enzyme [4].

  • Assay Type: Ellman's method.
  • Enzyme Source: Acetylcholinesterase from electric eel.
  • Reaction Mixture: Contains the enzyme, the substrate acetylthiocholine chloride, and DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), which reacts with thiocholine to produce a yellow color.
  • Procedure: Add biperiden at different concentrations to the reaction mixture and monitor the formation of the yellow product spectrophotometrically at 412 nm over time (e.g., 2 minutes).
  • Data Analysis: Plot the data on a Dixon plot (1/velocity vs. [biperiden]) to determine the inhibition constant (Ki) and identify the mechanism. Biperiden acts as an uncompetitive inhibitor with a Ki in the millimolar range (1.11 mmol/L) [4].

Molecular Mechanism of Action

The following diagram illustrates the primary and secondary molecular interactions of biperiden within a cholinergic synapse, integrating its receptor antagonism and weak enzyme inhibition.

G cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed M1 Muscarinic M1 Receptor (Post-synaptic) ACh->M1 Binds AChE->ACh Clears Effect Cellular Response M1->Effect Biperiden_M1 Biperiden Biperiden_M1->M1  Competitive Antagonism  (Primary Action) Biperiden_AChE Biperiden Biperiden_AChE->AChE  Uncompetitive Inhibition  (Very Weak)

This diagram shows biperiden's primary action as a competitive antagonist at the postsynaptic M1 receptor, blocking acetylcholine. Its secondary, much weaker action is uncompetitive inhibition of acetylcholinesterase.

Research Considerations

  • Specificity in Cognitive Studies: When using biperiden to probe M1 function in cognition, note that it affects early perceptual components (N1 amplitude) but may not disrupt higher-order learning paradigms like learned irrelevance [2].
  • Dopaminergic Interaction: Its ability to block ethanol reward and increase dopamine turnover in the nucleus accumbens highlights a significant interaction between muscarinic antagonism and the mesolimbic dopamine system [6].
  • Lead Compound Potential: Biperiden's weak AChE inhibition and distinct binding profile make it a potential lead structure for developing new compounds targeting cholinergic pathways [4].

References

biperiden lactate basic pharmacology and indications

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacology and Mechanism of Action

Biperiden functions primarily as a muscarinic acetylcholine receptor antagonist. The tables below summarize its key pharmacological properties and receptor interactions.

Table 1: Key Pharmacological Properties of Biperiden

Property Description
Drug Class Anticholinergic, Antiparkinson agent [1] [2]
Molecular Target Muscarinic acetylcholine receptors (mAChRs) [3] [4]
Primary MOA Non-selective antagonist of M1-M5 mAChR subtypes [1] [4]
Additional Actions Functional inhibitor of acid sphingomyelinase (FIASMA); Very weak uncompetitive inhibitor of Acetylcholinesterase (AChE) with Ki of 1.11 mmol/L [1] [5]

Table 2: Receptor Binding and Selectivity

Receptor Subtype Antagonistic Activity Notes / Functional Role
M1 High affinity [1] [5] Considered primary target for central effects; most abundant mAChR in the brain [3] [1]
M2 Weaker antagonism [1] -
M3 High affinity [1] -
M4 High affinity [1] -
M5 High affinity [1] -

The following diagram illustrates the central mechanism of action of biperiden in the corpus striatum for the treatment of Parkinson's disease:

G PD Parkinson's Disease DA Dopamine Activity ↓ PD->DA Imbalance Neurotransmitter Imbalance DA->Imbalance ACh Acetylcholine (ACh) Activity ↑ (Unopposed) mAChR Muscarinic ACh Receptor (M1) ACh->mAChR  Binds to Symptom Motor Symptoms: Tremor, Rigidity ACh->Symptom  Stimulates BP Biperiden BP->mAChR Antagonizes Restore Restored Balance Improved Motor Control BP->Restore Imbalance->ACh

Biperiden restores dopamine-acetylcholine balance in Parkinson's disease by blocking muscarinic receptors.

Clinical Indications and Dosage

Biperiden is clinically used for the following primary conditions [6] [1] [2]:

  • Parkinson's Disease: Used to reduce muscle stiffness, improve poor muscle control, and to a lesser extent, tremor.
  • Drug-Induced Extrapyramidal Symptoms: Used to treat or prevent acute side effects, such as dystonia, akathisia, and parkinsonism, caused by antipsychotic drugs and other medications.

Table 3: Adult Dosage Guidelines

Indication Initial Dosage (Oral) Maximum Dosage Formulations & Notes
Parkinson's Disease 2 mg, three or four times daily [6] 16 mg per day [6] Available as 2 mg tablets (hydrochloride salt) and injectable solution (lactate salt) [1] [2].
Drug-Induced Extrapyramidal Symptoms 2 mg, one to three times daily [6] Individualized based on response [6] Injectable form (IM/IV) provides rapid relief for acute reactions [1].

Experimental Insights and Protocols

Research into biperiden's pharmacology includes studies on its interaction with acetylcholinesterase (AChE), revealing a weak uncompetitive inhibition.

Table 4: Key Experimental Findings on AChE Inhibition

Parameter Finding Significance / Implication
Inhibition Constant (Kᵢ) 1.11 ± 0.20 mmol/L [5] Confirms very weak inhibitory potency; not clinically relevant at therapeutic doses.
Mechanism Uncompetitive inhibition [5] Binds to the AChE-substrate complex, a rare mechanism for AChE inhibitors.
Predicted Binding Energy (ΔG) -7.84 kcal/mol [5] Indicates a favorable spontaneous binding interaction in silico.
Key Molecular Interactions H-bond with Tyr 341; π-π interactions with Tyr 72, Trp 286, Tyr 341 [5] Suggests binding at the peripheral anionic site of AChE.

Detailed Experimental Protocol: AChE Inhibition Assay The following methodology is adapted from research investigating biperiden's interaction with AChE [5]:

  • Objective: To determine the inhibitory effect and mechanism of biperiden on AChE activity.
  • Method: Ellman's Spectrophotometric Assay.
  • Reagents:
    • Electric eel AChE (≥1000 units/mg)
    • Acetylthiocholine chloride (substrate)
    • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
    • Biperiden lactate (5 mg/mL ampules)
    • Phosphate Buffered Saline (PBS), pH 7.4
  • Procedure:
    • Prepare a reaction mixture in a spectrophotometric cuvette containing:
      • 400 µL of DTNB
      • 25 µL of AChE solution
      • 375 µL of PBS
      • 100 µL of biperiden solution (at various concentrations) or PBS (for control)
    • Initiate the enzymatic reaction by adding 100 µL of acetylthiocholine chloride.
    • Measure the absorbance immediately and again after 2 minutes of reaction.
    • Calculate enzyme activity using the extinction coefficient for 5-thio-2-nitrobenzoic acid (ε = 14,150 L·mol⁻¹·cm⁻¹).
  • Data Analysis:
    • Plot enzyme activity (1/V) against biperiden concentration (Dixon plot) for at least two different substrate concentrations.
    • For uncompetitive inhibition, the lines on the Dixon plot will be parallel.
    • Calculate the inhibition constant (Kᵢ) from the plot using the formula: Slope = 1/Vₘₐₓ × Kᵢ, where Vₘₐₓ is the maximum reaction velocity.

Safety and Toxicity Profile

Major Contraindications [6] [1] [2]:

  • Narrow-angle glaucoma
  • Bowel obstruction or megacolon
  • Hypersensitivity to biperiden
  • Myasthenia gravis

Common Side Effects [6] [1] [2]:

  • Central Nervous System: Drowsiness, dizziness, confusion, agitation, disturbed behavior, euphoria, headache. The drug may lower the seizure threshold.
  • Peripheral (Anticholinergic): Dry mouth, blurred vision, constipation, urinary retention, decreased sweating, tachycardia.

Drug Interactions [6] [1] [2]:

  • Other Anticholinergics (e.g., TCAs, antihistamines, phenothiazines): Additive anticholinergic effects, increasing the risk of side effects, confusion, and central anticholinergic syndrome.
  • CNS Depressants (e.g., alcohol, benzodiazepines, opioids): Enhanced sedative effects.
  • Metoclopramide: Biperiden may antagonize the prokinetic effect of metoclopramide.

This compound is a well-established anticholinergic agent whose primary therapeutic value lies in modulating central cholinergic activity. While research has uncovered additional minor molecular interactions, its clinical profile is dominated by muscarinic receptor antagonism.

References

Comprehensive Application Notes and Protocols: HPLC Assay Development and Validation for Biperiden Lactate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Biperiden is a tertiary amine antimuscarinic agent used primarily for the symptomatic treatment of parkinsonism and drug-induced extrapyramidal symptoms. It is administered clinically as the hydrochloride salt in tablets and as the lactate salt in injectable formulations. The development of robust, stability-indicating analytical methods is crucial for ensuring the identity, potency, purity, and quality of biperiden-containing pharmaceuticals. While compendial methods such as those in the USP utilize non-selective techniques like titrimetry and spectrophotometry, modern quality control laboratories require selective and stability-indicating methods capable of separating the active pharmaceutical ingredient from its degradation products and formulation excipients. High Performance Liquid Chromatography (HPLC) with UV detection has emerged as the preferred technique for this purpose due to its robustness, sensitivity, and specificity [1] [2].

This document provides detailed application notes and experimental protocols for developing and validating a stability-indicating HPLC-UV method for the determination of biperiden in bulk form and pharmaceutical dosage forms, with specific considerations for biperiden lactate injection. The method has been validated in accordance with International Conference on Harmonization (ICH) guidelines and demonstrates selectivity, linearity, accuracy, precision, and robustness [1].

Key Method Parameters and Validation Data

The following tables summarize the optimized chromatographic conditions and the validation results for the HPLC-UV method for biperiden.

Table 1: Optimized Chromatographic Conditions for Biperiden Assay

Parameter Specification
Column Waters Symmetry C8 (150 mm × 3.9 mm i.d., 5 µm particle size) [1]
Mobile Phase Methanol:Buffer (50:50, v/v) [1]
Buffer Composition Sodium dihydrogen phosphate (50 mM) and 1-heptanesulfonic acid sodium salt (5 mM) [1]
pH Adjustment pH adjusted to 2.50 with phosphoric acid [1] [2]
Flow Rate 1.0 mL/min [1]
Detection Wavelength 205 nm [1] [3]
Injection Volume 20 µL [1]
Column Temperature Ambient (25°C) [1]
Run Time Approximately 10 minutes [1]

Table 2: Method Validation Parameters and Results

Validation Parameter Result Acceptance Criteria
Linearity Range 0.5 - 25 µg/mL [2] -
Correlation Coefficient (r) 0.9998 [2] r ≥ 0.999
Limit of Detection (LOD) 0.03 µg/mL [2] -
Limit of Quantitation (LOQ) 0.1 µg/mL [2] -
Precision (RSD) ≤ 2% [1] RSD ≤ 2%
Accuracy (Recovery) Close to 100% [1] 98-102%
Specificity Resolves drug from degradation products and excipients [1] No interference

An alternative HPLC method for solid dosage forms uses a conventional C18 column with an acetonitrile-buffer mobile phase and UV detection at 205 nm, demonstrating linearity in the range of 2–6 µg/mL [3].

Experimental Protocols

Preparation of Solutions
3.1.1 Standard Solution
  • Weigh accurately about 80 mg of Biperiden Reference Standard into a 100 mL volumetric flask.
  • Dissolve in and dilute to volume with methanol to obtain a stock solution with a concentration of approximately 800 µg/mL.
  • Transfer 5.0 mL of this stock solution to a second 100 mL volumetric flask.
  • Add 25 mL of water, then dilute to volume with methanol to obtain a Standard Preparation with a known concentration of about 40 µg/mL [4].
3.1.2 Assay Preparation for Injection
  • Transfer an accurately measured volume of this compound Injection, equivalent to about 5 mg of this compound, to a 100 mL volumetric flask.
  • Add 25 mL of water, dilute with methanol to volume, and mix [4].
  • Filter the resulting solution through a 0.45 µm membrane filter prior to injection to remove any particulate matter [5].
3.1.3 Assay Preparation for Tablets (Alternative Method)
  • Weigh and powder not less than 20 tablets.
  • Transfer an accurately weighed portion of the powder, equivalent to about 2 mg of biperiden hydrochloride, to a suitable container.
  • Add 50 mL of a diluent (e.g., methanol-water mixture).
  • Agitate vigorously for 10 minutes using a mechanical shaker or ultrasonic bath to achieve complete extraction.
  • Centrifuge or filter to obtain a clear supernatant or filtrate.
  • Dilute the extract further with the mobile phase or diluent to obtain a final concentration within the linear range of the method (e.g., ~4 µg/mL) [3].
Forced Degradation (Stress) Studies

Forced degradation studies are critical for demonstrating the stability-indicating properties of the method. The following protocol outlines the stress conditions to be applied to a biperiden sample.

G Start Start: Biperiden Sample Solution Acid Acidic Hydrolysis Start->Acid 0.1M HCl 70°C/4h Base Basic Hydrolysis Start->Base 0.1M NaOH 70°C/4h Ox Oxidative Stress Start->Ox 3% H₂O₂ RT/24h Thermal Thermal Stress Start->Thermal Dry Heat 70°C/24h Photo Photolytic Stress Start->Photo UV Light 1.2 million lux hrs Analyze Analyze by HPLC Acid->Analyze Base->Analyze Ox->Analyze Thermal->Analyze Photo->Analyze Data Interpret Data Analyze->Data Peak Purity & Resolution

Figure 1: Logical workflow for forced degradation studies of biperiden to demonstrate method specificity. RT: Room Temperature.

Procedure:

  • Acidic and Basic Hydrolysis: Treat separate aliquots of biperiden standard solution (e.g., 1 mL of a 1 mg/mL solution) with 1 mL of 0.1 M hydrochloric acid or 0.1 M sodium hydroxide, respectively. Heat the solutions at 70°C for 4 hours. Cool, neutralize, and dilute to the required concentration with the mobile phase before analysis [1].
  • Oxidative Degradation: Treat an aliquot of biperiden standard solution with an equal volume of 3% hydrogen peroxide. Let it stand at room temperature for 24 hours. Dilute to the required concentration before analysis [1].
  • Thermal Degradation: Expose the solid drug substance to dry heat at 70°C for 24 hours. Prepare a solution of the stressed sample at the required concentration for analysis [1].
  • Photolytic Degradation: Expose the solid drug substance to a validated light source providing both UV and visible light (e.g., 1.2 million lux hours of visible light and 200 watt hours/m² of UV energy). Prepare a solution of the stressed sample for analysis [1].

After analysis, the chromatograms of stressed samples are evaluated for the formation of degradation products and the peak purity of the main biperiden peak is assessed using a photodiode array detector.

System Suitability Testing

System suitability tests are an integral part of the method and must be performed before each analytical run.

  • Inject six replicates of the standard preparation.
  • Record the chromatograms and measure the peak responses.
  • Calculate the following parameters:
    • The relative standard deviation (RSD) of the peak areas for biperiden from the six replicate injections should be NMT 2.0%.
    • The theoretical plate count (N) for the biperiden peak should be NLT 2000.
    • The tailing factor (T) for the biperiden peak should be NMT 2.0 [1].

Method Development Workflow and Critical Considerations

Developing a new HPLC method requires a systematic approach. The following diagram and considerations outline the key stages.

G cluster_0 Scouting & Optimization Parameters Scouting Method Scouting Optimization Method Optimization Scouting->Optimization Select initial conditions Validation Method Validation Optimization->Validation Finalize method parameters Routine Routine Use Validation->Routine Transfer method MP Mobile Phase: pH, Buffer, Organic Modifier MP->Scouting Col Column Chemistry: C8 vs C18 Col->Scouting Flow Flow Rate & Gradient Temp Column Temperature Det Detection Wavelength

Figure 2: A generalized workflow for HPLC method development from initial scouting to routine use.

Critical Development Considerations
  • Column Selection: The method from the literature uses a C8 column, which provides an optimal balance of retention and efficiency for the moderately non-polar biperiden molecule. A C18 column can be used as an alternative, but retention times and selectivity may vary [1] [3].
  • Mobile Phase Optimization: The use of a phosphate buffer with 1-heptanesulfonic acid sodium salt is critical. The latter is an ion-pairing agent which helps to improve the peak shape of the ionizable biperiden molecule (a tertiary amine) by interacting with the charged functional group. Adjusting the pH to 2.50 significantly enhances peak symmetry and resolution from potential degradation products [1] [2].
  • Sample Preparation: For injectable formulations, a simple dilution in a methanol-water mixture is sufficient. For solid dosage forms, an extraction step (e.g., sonication, vigorous shaking) is necessary to ensure complete dissolution of the analyte from the tablet matrix. Filtration or centrifugation is a crucial subsequent step to protect the HPLC column from particulate matter [4] [3] [5].
  • Mitigating Matrix Effects: The sample matrix (excipients, salts) can interfere with the analysis. Diluting the sample to the lowest concentration within the validated linear range that provides adequate detector response is a straightforward way to minimize matrix effects. If interference persists, a more selective sample preparation technique, such as solid-phase extraction (SPE), may be employed [5].

Discussion

The described HPLC-UV method effectively addresses the limitations of non-selective compendial methods. The key advantage of this method is its proven stability-indicating capability. The method successfully resolves biperiden from its degradation products formed under various stress conditions, as demonstrated by the forced degradation studies [1]. This is paramount for assessing the shelf-life of pharmaceutical products and for conducting meaningful stability studies.

The method's robustness is evidenced by its successful application to multiple dosage forms, including tablets and injections, as well as the bulk active pharmaceutical ingredient [1]. The use of a C8 column with an ion-pairing mobile phase at low pH is a critical success factor for achieving good peak shape and selectivity. Furthermore, the validation data confirms that the method is linear over a wide concentration range (0.5-25 µg/mL) and possesses the necessary sensitivity, accuracy, and precision for quality control purposes [2].

Conclusion

These application notes provide a detailed protocol for a validated, stability-indicating HPLC-UV method for the determination of biperiden in pharmaceutical formulations. The method is simple, precise, accurate, and specific, fulfilling the requirements for routine quality control analysis in industrial and regulatory settings. By following the procedures outlined for sample preparation, chromatographic separation, and system suitability testing, scientists can reliably use this method for the assay of biperiden in bulk drug substance, tablets, and injections. The method represents a significant improvement over older techniques and is suitable for inclusion in modern pharmacopeial monographs.

References

Comprehensive Application Notes and Protocols: Stability-Indicating Analytical Methods for Biperiden Lactate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Basic Information

Biperiden Lactate is a muscarinic receptor antagonist used primarily in the management of Parkinson's disease and the control of extrapyramidal symptoms induced by neuroleptic drugs. As an active pharmaceutical ingredient (API) administered via injection and oral dosage forms, ensuring its stability and quality through robust analytical methods is critical for pharmaceutical development and quality control. The chemical name for this compound is 1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol compounded with 2-hydroxypropanoic acid (1:1), with a molecular formula of C₂₄H₃₅NO₄ and a molecular weight of 401.5 g/mol. [1] From an analytical chemistry perspective, this compound presents several challenges, including the need for sensitive detection methods and the requirement to separate and quantify the active ingredient from its degradation products.

Stability-indicating methods are specifically designed to accurately measure the active ingredient without interference from degradation products, process impurities, or excipients. These methods are essential throughout the pharmaceutical product lifecycle, from formulation development to quality control and stability studies. Traditional compendial methods for Biperiden analysis involved non-selective techniques such as titrimetric and spectrophotometric procedures, which lacked the specificity to distinguish the intact drug from its degradation products. [2] The development of modern chromatographic techniques, particularly High Performance Liquid Chromatography (HPLC) with UV detection, has addressed these limitations by providing the necessary selectivity, accuracy, and precision for reliable analysis of this compound in both bulk form and pharmaceutical dosage forms.

Developed Stability-Indicating HPLC Methods

Summary of Methods

Researchers have developed and validated multiple stability-indicating HPLC methods for the analysis of Biperiden in various forms. These methods enable precise quantification of the active ingredient while effectively separating it from its degradation products. The methods have been thoroughly validated according to regulatory standards, demonstrating excellent linearity, accuracy, precision, and robustness. Two particularly relevant methods have been selected for detailed presentation in these application notes: one developed by Mohammadi et al. for bulk form and pharmaceutical dosage forms, and another more recent method by Angelov et al. specifically optimized for solid dosage forms. [2] [3]

Table 1: Comparison of Two Stability-Indicating HPLC Methods for Biperiden Analysis

Parameter Method 1 (Mohammadi et al.) Method 2 (Angelov et al.)
Application Bulk form and pharmaceutical dosage forms Solid dosage forms
Column Symmetry C8 (150 mm × 3.9 mm i.d., 5 μm) Conventional C18 reversed phase
Mobile Phase Methanol-buffer (50:50, v/v, pH 2.50) Acetonitrile-buffer mixture
Buffer Composition Sodium dihydrogen phosphate (50 mM) and 1-heptanesulfonic acid sodium salt (5 mM) Not specified in detail
Flow Rate 1 mL/min Not specified
Detection UV at 205 nm UV at 205 nm
Linearity Range 0.5-25 μg/mL (r=0.9998) 2-6 μg/mL
Injection Volume 20 μL Not specified
Sample Temperature Maintained at 4°C Room temperature
Analytical Workflow Detailed validation including forced degradation Routine analysis with ultrasonic extraction

Table 2: System Suitability Criteria for Biperiden HPLC Methods

Parameter Acceptance Criteria Typical Values Obtained
Theoretical Plates >2000 >5000
Tailing Factor <2.0 <1.5
Repeatability (%RSD) ≤2.0% <1.0%
Resolution >2.0 from closest eluting peak >2.5
Capacity Factor >2.0 2.5-4.0
Method Selection Guidelines

The choice between available methods depends on several factors related to the specific analytical needs and sample characteristics. Method 1 offers a wider linearity range (0.5-25 μg/mL), making it suitable for both low-concentration and high-concentration samples, which is particularly advantageous in degradation studies where degradation products may appear at various concentration levels. [2] This method has been comprehensively validated for all key parameters including forced degradation studies, making it appropriate for stability-indicating applications. The use of a C8 column with a methanol-buffer system provides excellent separation of Biperiden from its degradation products.

Method 2, with its narrower linearity range (2-6 μg/mL), is optimized for the assay of solid dosage forms where the drug concentration typically falls within a predictable range. [3] The use of a conventional C18 column and acetonitrile-buffer system makes this method accessible to most quality control laboratories with standard equipment. The inclusion of an ultrasonic extraction procedure with high extraction yield (≥98.4%) makes this method particularly efficient for solid dosage forms. This method is described as rapid and suitable for routine analysis, offering advantages for high-throughput quality control environments.

Experimental Protocols

HPLC Method for Biperiden Analysis

Materials and Reagents: this compound reference standard (USP grade) should be used for preparation of standards. HPLC-grade methanol, acetonitrile, sodium dihydrogen phosphate, and 1-heptanesulfonic acid sodium salt are required. Water should be ultrapure (18.2 MΩ·cm) obtained from a Millipore system or equivalent. Mobile phase buffers should be prepared fresh weekly and filtered through a 0.45 μm membrane filter.

Mobile Phase Preparation: For Method 1, prepare the mobile phase by mixing methanol and buffer in a 50:50 (v/v) ratio. The buffer is prepared by dissolving 50 mM sodium dihydrogen phosphate (6.9 g) and 5 mM 1-heptanesulfonic acid sodium salt (1.04 g) in 1L of water, adjusting to pH 2.50 with ortho-phosphoric acid. [2] For Method 2, prepare a mobile phase consisting of acetonitrile and buffer in a ratio optimized for the specific C18 column, though the exact ratio is not specified in the available literature.

Standard Solution Preparation: Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a stock standard solution of concentration 1 mg/mL. Working standard solutions are prepared by appropriate dilution of the stock solution with mobile phase to reach the desired concentration within the linearity range (typically 10 μg/mL for Method 1). [2]

Sample Preparation: For bulk drug substance, follow the standard solution preparation procedure. For solid dosage forms (tablets), weigh and powder not less than 20 tablets. Accurately weigh a portion of the powder equivalent to about 4 mg of Biperiden into a suitable container. Add 20 mL of methanol and extract using an ultrasonic bath for 15 minutes with occasional shaking. Cool to room temperature, filter through a 0.45 μm syringe filter, and dilute with mobile phase to obtain a solution of approximately 4 μg/mL. [3] For injectable formulations, dilute directly with mobile phase to the appropriate concentration.

Chromatographic Conditions:

  • Column: Symmetry C8 (150 mm × 3.9 mm i.d., 5 μm) for Method 1 or conventional C18 for Method 2
  • Mobile Phase: As described above
  • Flow Rate: 1.0 mL/min for Method 1
  • Detection: UV at 205 nm
  • Injection Volume: 20 μL for Method 1
  • Column Temperature: Ambient (25±2°C)
  • Run Time: 10-15 minutes (until Biperiden peak elutes and baseline stabilizes)
Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating capability of the analytical method and to understand the degradation pathways of this compound. These studies involve subjecting the drug substance to various stress conditions to generate degradation products.

Acidic Degradation: Accurately weigh 50 mg of this compound into a 50 mL volumetric flask. Add 2.0 mL of 0.1M hydrochloric acid and allow to stand at room temperature for 30 minutes. Neutralize with 2.0 mL of 0.1M sodium hydroxide and dilute to volume with mobile phase to obtain a solution of 1 mg/mL. Further dilute to 10 μg/mL with mobile phase before HPLC analysis. [2]

Alkaline Degradation: Accurately weigh 50 mg of this compound into a 50 mL volumetric flask. Add 2.0 mL of 0.1M sodium hydroxide and allow to stand at room temperature for 30 minutes. Neutralize with 2.0 mL of 0.1M hydrochloric acid and dilute to volume with mobile phase to obtain a solution of 1 mg/mL. Further dilute to 10 μg/mL with mobile phase before HPLC analysis. [2]

Oxidative Degradation: Accurately weigh 50 mg of this compound into a 50 mL volumetric flask. Add 2.0 mL of 3% hydrogen peroxide and allow to stand at room temperature for 30 minutes. Dilute to volume with mobile phase to obtain a solution of 1 mg/mL. Further dilute to 10 μg/mL with mobile phase before HPLC analysis. [2]

Thermal Degradation: Expose the solid drug substance to dry heat at 60°C in an oven for 24 hours. After the exposure period, prepare a solution of 10 μg/mL in mobile phase for HPLC analysis.

Photolytic Degradation: Expose the solid drug substance to direct sunlight for 24 hours or to UV light in a stability chamber. After the exposure period, prepare a solution of 10 μg/mL in mobile phase for HPLC analysis.

Table 3: Forced Degradation Conditions and Typical Results for this compound

Stress Condition Conditions Degradation (%) Number of Degradation Peaks Peak Purity of Biperiden
Acidic 0.1M HCl, room temperature, 30 min 10-15% 2-3 Pass
Alkaline 0.1M NaOH, room temperature, 30 min 15-20% 2-3 Pass
Oxidative 3% H₂O₂, room temperature, 30 min 10-12% 2-3 Pass
Thermal 60°C, 24 hours 5-10% 1-2 Pass
Photolytic UV light, 24 hours 5-8% 1-2 Pass
Method Validation Protocol

The method should be validated according to ICH guidelines to demonstrate it is suitable for its intended purpose. The validation protocol should include the following parameters:

Linearity: Prepare standard solutions at a minimum of five concentration levels across the range (0.5-25 μg/mL for Method 1, 2-6 μg/mL for Method 2). Inject each concentration in triplicate and plot peak area versus concentration. The correlation coefficient (r) should be not less than 0.999, and the y-intercept should not be significantly different from zero. [2] [3]

Accuracy: Perform recovery studies by spiking known amounts of this compound reference standard into placebo formulations at three concentration levels (80%, 100%, and 120% of target concentration). Each level should be prepared in triplicate. The mean recovery should be between 98.0% and 102.0% with %RSD not more than 2.0%.

Precision:

  • Repeatability: Inject six independent preparations of this compound at 100% of test concentration. The %RSD of peak areas should not be more than 2.0%.
  • Intermediate Precision: Perform the analysis on different days, with different analysts, and using different instruments. The overall %RSD should not be more than 2.0%.

Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. Inject blank, placebo, stressed samples, and standard solution. The method should demonstrate resolution of Biperiden peak from all potential impurities and degradation products, with peak purity index confirming homogeneous peaks.

Robustness: Deliberately vary method parameters including mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), column temperature (±2°C), and detection wavelength (±2 nm). System suitability parameters should remain within specified limits despite these variations.

Degradation Pathways and Mechanisms

G Figure 1: this compound Degradation Pathways and Analysis Workflow Biperiden Biperiden Hydrolysis Hydrolysis Biperiden->Hydrolysis Acid/Base Oxidation Oxidation Biperiden->Oxidation H₂O₂ Thermal Thermal Biperiden->Thermal Heat Photolysis Photolysis Biperiden->Photolysis Light Degradant1 Degradant1 Hydrolysis->Degradant1 Ester hydrolysis Degradant2 Degradant2 Oxidation->Degradant2 N-oxidation Degradant3 Degradant3 Thermal->Degradant3 Dehydration Photolysis->Degradant2 Radical formation HPLC HPLC Degradant1->HPLC Separation Degradant2->HPLC Separation Degradant3->HPLC Separation

The degradation of this compound primarily occurs through hydrolytic pathways and oxidative mechanisms, which can be efficiently monitored using the developed stability-indicating HPLC methods. The norbornene group and the piperidine nitrogen in the Biperiden structure are particularly susceptible to oxidative degradation, while the ester linkage in the lactate moiety can undergo hydrolysis under both acidic and basic conditions. [2] Understanding these pathways is essential for developing appropriate formulation strategies and storage conditions to ensure product stability throughout the shelf life.

The forced degradation studies demonstrate that Biperiden is most susceptible to alkaline degradation, with approximately 15-20% degradation observed under mild conditions (0.1M NaOH at room temperature for 30 minutes). Acidic conditions also cause significant degradation (10-15%), while oxidative degradation with hydrogen peroxide results in 10-12% degradation. [2] The formation of multiple degradation products under these stress conditions confirms the need for a stability-indicating method that can separate and quantify Biperiden in the presence of these degradants. The developed HPLC methods successfully achieve this separation, with the active drug peak well-resolved from all degradation products, confirming the stability-indicating nature of the methods.

Data Analysis and Interpretation

System Suitability Testing

Before initiating sample analysis, system suitability tests must be performed to verify that the chromatographic system is adequate for the intended analysis. Prepare a standard solution of this compound at the target concentration (typically 10 μg/mL) and inject six replicates. Calculate the following parameters:

  • Theoretical plates (N): Should be >2000, indicating column efficiency
  • Tailing factor (T): Should be <2.0, indicating symmetric peak shape
  • Repeatability: %RSD of peak areas from six injections should be ≤2.0%
  • Resolution (Rs): Should be >2.0 from the closest eluting peak

These parameters ensure that the system is operating optimally and will generate reliable data. If any parameter falls outside the specified limits, troubleshoot the system before proceeding with sample analysis.

Calculation of Results

For assay of this compound in bulk or dosage forms, use the external standard method. Prepare a standard solution of known concentration and the sample solution as described in the protocol. Inject each solution in duplicate or triplicate and calculate the amount of this compound using the following formula:

% Label Claim = (A_{sample} × W_{std} × P × Dilution_{sample}) / (A_{std} × W_{sample} × Dilution_{std}) × 100%

Where:

  • A_{sample} = Peak area of Biperiden in sample solution
  • A_{std} = Peak area of Biperiden in standard solution
  • W_{std} = Weight of reference standard (mg)
  • W_{sample} = Weight of sample (mg)
  • P = Potency of reference standard (% on as-is basis)
  • Dilution factors account for differences in dilution between standard and sample solutions

For degradation studies, calculate the percentage of degradation using the following formula:

% Degradation = (A_{initial} - A_{stressed}) / A_{initial} × 100%

Where:

  • A_{initial} = Peak area of Biperiden in unstressed sample
  • A_{stressed} = Peak area of Biperiden in stressed sample
Interpretation of Degradation Studies

The peak purity of Biperiden in stressed samples should be assessed using a photodiode array detector to confirm that the main peak is homogeneous and not co-eluting with any degradation product. The method is considered stability-indicating if: (1) there is baseline separation between Biperiden and all degradation products; (2) the peak purity index for Biperiden remains high (>990) in all stressed samples; and (3) the mass balance in stressed samples is between 98% and 102%. [2] Mass balance is calculated as the sum of the percentage of intact Biperiden and all degradation products relative to the initial amount, and it confirms that all degradation products are accounted for and detected by the method.

Regulatory Considerations and Compliance

The development and validation of stability-indicating methods for this compound should comply with relevant regulatory guidelines including ICH Q2(R1) Validation of Analytical Procedures and ICH Q1A(R2) Stability Testing of New Drug Substances and Products. The methods described in these application notes have been validated according to these guidelines and meet the requirements for pharmaceutical quality control. [2] [3]

Documentation should include complete method validation reports, system suitability data, and representative chromatograms from forced degradation studies. For regulatory submissions, the method should be transferred to quality control laboratories following a formal method transfer protocol that demonstrates equivalent performance between the developing and receiving laboratories.

When used for stability studies, the method should be included in the stability protocol with defined testing intervals as per ICH guidelines. The data generated will support the establishment of retest periods for the API and shelf life for finished pharmaceutical products.

Conclusion

The stability-indicating HPLC methods presented in these application notes provide reliable and accurate means for the analysis of this compound in bulk form and pharmaceutical dosage forms. The Method 1 developed by Mohammadi et al. offers a comprehensive solution for stability studies with its wide linearity range and demonstrated separation of degradation products, while Method 2 by Angelov et al. provides a rapid alternative for routine quality control of solid dosage forms. [2] [3]

Both methods exhibit excellent validation characteristics including specificity, accuracy, precision, and robustness, making them suitable for regulatory submissions and quality control in pharmaceutical manufacturing. The forced degradation studies confirm that the methods are truly stability-indicating, with the ability to separate Biperiden from its degradation products under various stress conditions.

These methods can be confidently implemented in pharmaceutical analysis laboratories for the quality control and stability testing of this compound drug substances and drug products, ensuring their safety, efficacy, and quality throughout their shelf life.

References

biperiden lactate in post-traumatic epilepsy clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary of Biperiden Clinical Trials

The key details and quantitative data from clinical trials on biperiden for PTE prevention are summarized in the table below:

Trial Feature Completed Trial (NCT01048138) Ongoing Trial (NCT04945213)
Status & Phase Terminated (Phase 3) [1] [2] Enrolling (Phase 3) [3] [4]
Participant Goal 132 (Planned) [1] 312 (Estimated) [3] [4]
Final Enrollment 123 [1] [5] Results Pending [3]
Primary Outcome Incidence of PTE at 24 months [1] Incidence of PTE up to 2 years [3]

| Key Efficacy Findings | - PTE Incidence: No significant difference (OR 2.6, 95% CI 0.65–10.57; p=0.170) [1] [5]

  • Seizure Frequency: Higher in biperiden group (2.03, 95% CI 0.912–3.1597; p<0.001) [1] [5] | Results Pending [3] | | Safety Findings | - Mortality: No significant difference (OR 1.57, 95% CI 0.73–3.38; p=0.248) [1] [5] | Monitored as a primary outcome [3] |

Detailed Experimental Protocol

The following detailed methodology is based on the protocols from the published and ongoing trials.

Study Design and Ethical Considerations
  • Design: Prospective, multicenter, randomized, double-blind, placebo-controlled trial [3] [1].
  • Ethics: The protocol must be approved by a Research Ethics Committee. Informed consent is obtained from the patient or a legal representative, which for emergency situations can be provided within 48 hours of protocol initiation [3] [6].
  • Oversight: An external Data Monitoring Committee (DMC) should be established to independently review safety and trial integrity [3].
Participant Selection (Inclusion/Exclusion Criteria)
  • Inclusion Criteria:
    • Adults aged 18-75 years [3] [1].
    • Diagnosis of moderate or severe TBI (Glasgow Coma Scale score of 3-12) [3] [4].
    • CT scan evidence of acute intraparenchymal hemorrhage or contusion [3] [1].
    • Ability to receive the first dose within 12 hours of the brain injury [3] [1].
  • Exclusion Criteria:
    • History of epilepsy, stroke, neurodegenerative diseases, or malignant neoplasia [3] [1].
    • Conditions contraindicating biperiden use (e.g., glaucoma, benign prostatic hyperplasia, certain cardiac arrhythmias, megacolon) [3] [2].
    • Pregnancy or current enrollment in another clinical trial [3] [1].
Intervention and Randomization
  • Intervention: Intravenous administration of either 5 mg of biperiden or an identical-appearing placebo (sterile vehicle) [3].
  • Dosing Regimen: The drug/placebo is diluted in 100 mL of 0.9% saline and administered every 6 hours for 10 consecutive days, totaling 40 doses [3].
  • Randomization & Blinding: Patients are randomly assigned to groups using computer-generated random tables with block randomization. Allocation concealment is maintained using web-based systems like REDCap. Participants, care providers, and outcome assessors are all blinded to the assignment [3] [6].
Data Collection and Outcome Measures
  • Primary Outcome: The incidence of post-traumatic epilepsy during the follow-up period, diagnosed by a neurologist or neurosurgeon based on clinical evaluation and seizure diaries [3] [1].
  • Secondary Outcomes:
    • Occurrence of severe adverse events and mortality [3] [1].
    • Frequency of late post-traumatic seizures [1].
    • Neuropsychological status, health-related quality of life, and electroencephalographic (EEG) abnormalities [3].
  • Follow-up Schedule: Patients are prospectively monitored for 24 months, with assessments at 1, 3, 6, 9, 12, 18, and 24 months. These include clinical exams, seizure diary reviews, EEG, and neuropsychological testing [3].
Data Analysis
  • Analysis Populations: Analyses should be conducted following safety, intention-to-treat (ITT), and efficacy concepts [3] [6].
  • Sample Size Justification: The planned sample size should be calculated to detect a clinically meaningful reduction in PTE incidence with sufficient statistical power (e.g., 80%) [3] [1].

Clinical Trial Workflow and Patient Pathway

The diagram below illustrates the journey of a participant in the biperiden clinical trial from screening through to final analysis.

Start Patient with Suspected TBI Presented at Emergency Unit Screening Screening & Eligibility Check (GCS 6-12, CT scan confirmation, within 12h of injury) Start->Screening Consent Informed Consent (Provided by patient or relative within 48h) Screening->Consent Randomization Randomization (1:1, Block-randomized, Stratified by center) Consent->Randomization GroupA Biperiden Group (5mg IV every 6h for 10 days) Randomization->GroupA GroupB Placebo Group (Identical IV regimen) Randomization->GroupB FollowUp 24-Month Follow-Up (Clinical visits, EEG, seizure diary, neuropsychological tests at 1, 3, 6, 9, 12, 18, 24 months) GroupA->FollowUp GroupB->FollowUp End Primary Outcome Analysis (Incidence of PTE) FollowUp->End

Future Research Directions

The search results indicate two main paths for future research:

  • Completion of the Larger Trial (NCT04945213): The critical next step is the completion and analysis of the larger, ongoing Phase III trial, which is powered to provide a more definitive answer on biperiden's efficacy [3] [4].
  • Exploration of Predictive Biomarkers: The ongoing trial includes exploratory investigations into genetic markers (like the APOEε4 allele), EEG patterns, and neuropsychological data. These may help identify patient subgroups that could potentially benefit from the treatment and shed light on the mechanisms of epileptogenesis [3].

Important Note on Current Evidence

It is crucial for researchers to note that the available evidence from the completed trial does not support the efficacy of biperiden for preventing PTE. The higher seizure frequency observed in the biperiden group, while from an underpowered study, warrants caution. The ongoing larger trial will provide more robust evidence on whether biperiden has a place in PTE prevention [1] [5].

References

Documented GC-MS Method for Biperiden in Plasma

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key parameters from a published GC-MS method for determining biperiden in plasma. Note that this method uses plasma and does not specify the salt form (lactate or hydrochloride) [1].

Parameter Details
Sample Volume 290 µL of plasma [1]
Extraction Simple hexane extraction/clean-up [1]
Linear Range 1.9 - 250 ng/mL [1]
Correlation Coefficients 0.9984 - 0.9999 [1]
Between-Day Precision (% CV) 2.86 - 5.17% [1]
Within-Day Precision (% CV) 0.95 - 5.55% [1]
Accuracy (% Error) Between-day: -2.16 to 5.83%; Within-day: -3.37 to 2.45% [1]

The following diagram illustrates the general workflow of this method:

start Plasma Sample (290 µL) istd Add Internal Standard (Not specified in source) start->istd extract Liquid-Liquid Extraction with Hexane istd->extract centrifuge Centrifuge extract->centrifuge transfer Transfer Organic Layer centrifuge->transfer inject Inject into GC-MS transfer->inject analyze Data Analysis inject->analyze

Experimental Protocol Summary

Here is a detailed methodology based on the published procedure [1]:

  • Sample Preparation: Thaw frozen plasma samples at 4°C.
  • Internal Standard: Add an appropriate internal standard (IS). The original study used myristic-d27 acid for a different analysis, so you should select a structurally analogous stable-isotope labeled biperiden analog as the IS for optimal accuracy [2] [3].
  • Extraction:
    • Add 290 µL of plasma to a extraction tube.
    • Add the Internal Standard solution.
    • Add hexane (volume not specified in the source) and vortex mix for extraction.
    • Centrifuge the mixture to separate phases.
    • Transfer the organic (hexane) layer to a new vial.
  • GC-MS Analysis:
    • Inject the extracted sample into the GC-MS system.
    • Use a standard non-polar or mid-polar capillary GC column (e.g., HP-5MS or equivalent).
    • The source provides no specifics on the temperature program, inlet temperature, or carrier gas flow rate. These parameters must be optimized in the lab.
  • Detection:
    • Utilize Electron Ionization (EI) mode.
    • Operate in Selected Ion Monitoring (SIM) mode for high sensitivity in quantitative analysis. Identify characteristic fragment ions for biperiden and the IS to define the SIM method.

References

Comprehensive Application Notes and Protocols for Biperiden Lactate in Animal Models of Memory Dysfunction

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Biperiden Lactate as a Pharmacological Tool

This compound is a muscarinic acetylcholine receptor antagonist with relative selectivity for the M1 receptor subtype that has emerged as a valuable pharmacological tool for modeling specific types of cognitive impairment in animal studies. Unlike non-selective muscarinic antagonists like scopolamine, biperiden produces more selective cognitive deficits with fewer peripheral side effects, making it particularly suitable for investigating cholinergic contributions to memory processes. The lactate salt formulation provides enhanced solubility for parenteral administration in experimental settings. Biperiden's mechanism involves competitive antagonism of central muscarinic M1 receptors, which are predominantly located in brain regions critical for learning and memory, including the cortex and hippocampus. This targeted action allows researchers to investigate the specific contributions of M1 receptor-mediated cholinergic signaling to cognitive function without the widespread disruption characteristic of non-selective muscarinic blockade [1] [2] [3].

The use of this compound in animal models of memory dysfunction is particularly relevant for modeling the early cognitive deficits observed in aging, mild cognitive impairment, and specific aspects of Alzheimer's disease pathology. Evidence suggests that biperiden and scopolamine may model different stages of cholinergic dysfunction, with scopolamine potentially representing more advanced stages of Alzheimer's disease while biperiden may better model the early deficits in declarative memory. This differentiation makes biperiden particularly valuable for preclinical testing of cognitive enhancers and for investigating the specific role of M1 receptors in memory processes [1]. The following table summarizes key characteristics of this compound as a pharmacological tool for memory research:

Table 1: Properties and Formulation of this compound for Research Use

Property Specification Research Significance
Chemical Formula C₂₄H₃₅NO₄ [4] [3] Determines physicochemical properties and solubility
Molecular Weight 401.5 g/mol [4] [3] Essential for dose calculation and formulation
Mechanism of Action Muscarinic M1 receptor antagonist [2] Relative M1 selectivity enables specific cognitive impairment models
Solubility Soluble in saline/water (lactate salt) [5] Suitable for parenteral administration in animals

| Primary Applications | - Memory impairment models

  • Parkinson's disease research
  • Anticholinergic cognitive effects | Versatile tool for neuropsychiatric research |

Mechanism of Action and Neural Pathways

Receptor Pharmacology and Neural Mechanisms

The cognitive impairing effects of this compound primarily result from its action as a competitive antagonist at muscarinic acetylcholine receptors in the central nervous system. While biperiden exhibits binding affinity for all muscarinic receptor subtypes, it demonstrates relative selectivity for the M1 receptor subtype compared to non-selective antagonists like scopolamine. This pharmacological profile is significant because M1 receptors are predominantly postsynaptic and highly expressed in brain regions critical for cognitive processes, including the prefrontal cortex, hippocampus, and other limbic structures. The M1 receptor selectivity underlies biperiden's ability to induce more specific cognitive deficits with fewer peripheral side effects compared to non-selective muscarinic antagonists [2] [3].

At the neural circuit level, biperiden-induced M1 receptor blockade disrupts cholinergic neurotransmission in pathways originating from the basal forebrain that project to the hippocampus and cortex. These pathways are known to play crucial roles in attention, learning, and memory processes. The disruption leads to altered neuronal excitability and impaired synaptic plasticity, particularly affecting the cellular mechanisms underlying working memory and short-term memory formation. Research indicates that biperiden specifically impairs delay-dependent memory performance in tasks such as delayed non-matching to position, without affecting zero-second delay performance, suggesting a specific effect on mnemonic processes rather than general task performance [2].

Comparative Mechanisms of Cholinergic Antagonists

The differentiation between biperiden and scopolamine is crucial for understanding their respective applications in modeling cognitive impairment. Scopolamine, as a non-selective muscarinic antagonist, blocks all muscarinic receptor subtypes (M1-M5), resulting in widespread behavioral disruption that includes not only cognitive deficits but also significant effects on sensory processing, motor function, motivation, and attention. This broad spectrum of action complicates the interpretation of scopolamine's specific effects on memory processes. In contrast, biperiden's relative M1 selectivity produces a more constrained behavioral profile, primarily affecting short-term memory with minimal impact on attention, motivation, or basic sensory-motor functions at appropriate doses [2].

The diagram below illustrates the differential mechanisms and effects of biperiden compared to scopolamine:

G cluster_biperiden This compound cluster_scopolamine Scopolamine B1 Administration (Systemic) B2 Crosses BBB B1->B2 B3 M1 Receptor Blockade (Relative Selectivity) B2->B3 B4 Primary Impact: Hippocampus & Cortex B3->B4 B5 Cognitive Effects: - Working Memory Deficit - Short-term Memory Impairment (Delay-dependent) B4->B5 Comparison Key Differentiator: Biperiden = More Selective Cognitive Impairment Scopolamine = Generalized Behavioral Disruption B5->Comparison S1 Administration (Systemic) S2 Crosses BBB S1->S2 S3 Pan-Muscarinic Blockade (M1-M5 Receptors) S2->S3 S4 Widespread Impact: Multiple Brain Regions & Peripheral Effects S3->S4 S5 Broad Behavioral Effects: - Memory Impairment - Attentional Deficits - Sensorimotor Disruption - Reduced Motivation S4->S5 S5->Comparison

Experimental Protocols for Memory Impairment Models

Rodent Delayed Non-Matching to Position (DNMTP) Task

The Delayed Non-Matching to Position task is a well-validated operant conditioning procedure for assessing short-term memory in rodents, and it has demonstrated particular sensitivity to biperiden-induced cognitive deficits. This protocol requires specialized operant conditioning chambers equipped with two retractable levers, a central food receptacle for reward delivery, and appropriate control systems. The task is based on the principle that the animal must remember which lever was presented as a sample after a variable delay period and then respond to the opposite lever for reward. The delay-dependent nature of the impairment caused by biperiden provides evidence for a specific effect on mnemonic processes rather than general performance deficits [2].

3.1.1 Equipment and Materials
  • Operant conditioning chambers (e.g., 40 × 30 × 33 cm) equipped with two retractable levers (4 cm wide) positioned on either side of a central food receptacle
  • Pellet dispenser capable of delivering precise 45-mg food pellets (e.g., Bioserve TestDiet AIN-76A rodent tablets)
  • Sound-attenuating enclosures with ventilation fans and background noise generators
  • Computer control system with appropriate software for programming task parameters and data collection
  • This compound for injection, dissolved in sterile saline or vehicle
  • Appropriate control solutions (vehicle alone for control groups)
3.1.2 Animal Training Protocol
  • Food Restriction: Implement a mild food restriction protocol to maintain animals at approximately 90% of free-feeding weight to ensure motivation for food rewards. Provide ad libitum access to water throughout the study.

  • Magazine Training: Conduct initial sessions where food pellets are delivered non-contingently according to a variable-time schedule (e.g., 30-90 seconds) to establish association between pellet delivery and the food receptacle.

  • Lever Press Training: Train animals on a continuous reinforcement schedule (CRF) where each lever press results in pellet delivery until stable responding is established (typically 3-5 sessions).

  • DNMTP Task Training:

    • Begin each trial with illumination of the house light and presentation of one lever (left or right, randomly determined) as the "sample" lever.
    • Require the animal to press the sample lever, which then retracts, initiating the delay period.
    • After the delay, both levers are presented, and the animal must press the lever opposite to the sample lever to receive a food reward.
    • Implement an inter-trial interval of 5-10 seconds between trials.
    • Conduct daily sessions consisting of 60 trials or running for 30 minutes, whichever comes first.
    • Gradually increase delay intervals (0, 2, 4, 8, 16, 32 seconds) in a pseudorandom order across trials once animals reach criterion performance at shorter delays.
3.1.3 Drug Administration and Testing
  • Biperiden Preparation: Prepare fresh this compound solution in sterile saline at appropriate concentrations. For rats, the effective dose for inducing delay-dependent memory impairment is 3 mg/kg administered intraperitoneally [2].

  • Administration Timing: Administer biperiden or vehicle 30 minutes prior to behavioral testing to coincide with peak central nervous system effects.

  • Testing Protocol: Conduct DNMTP testing sessions with variable delays presented in pseudorandom order. Include sufficient trials at each delay interval (typically 8-10) to obtain reliable performance measures.

  • Control Conditions: Always include vehicle-treated control groups in parallel with drug-treated animals to account for any non-specific effects of handling and injection procedures.

Fixed Ratio and Progressive Ratio Tasks

To assess potential effects of biperiden on sensorimotor function and motivation, Fixed Ratio (FR5) and Progressive Ratio (PR10) tasks can be implemented alongside DNMTP testing. These tasks provide important controls to distinguish specific cognitive effects from general performance deficits.

3.2.1 Fixed Ratio (FR5) Task Protocol
  • Program the operant chamber to deliver a food reward after every five lever presses (FR5 schedule)
  • Conduct sessions terminated after 60 trials or 30 minutes
  • Measure inter-response time (time between consecutive lever presses) as the primary dependent variable
  • Note that biperiden only affects FR5 performance at higher doses (10 mg/kg in rats) [2]
3.2.2 Progressive Ratio (PR10) Task Protocol
  • Implement a progressive ratio schedule where the response requirement increases according to the formula: Response Ratio = 5e^(0.2n) - 5, where n is the completed reinforcer number
  • Session continues until the animal fails to complete a ratio within 10 minutes
  • Record the break point (highest completed ratio) as a measure of motivation
  • Research indicates biperiden has no significant effect on PR10 performance, suggesting it does not alter food motivation [2]

Data Analysis and Interpretation

Statistical Approaches

Appropriate statistical analysis is essential for interpreting the effects of this compound on cognitive performance. For DNMTP data, use a two-way repeated measures ANOVA with treatment (biperiden vs. vehicle) as the between-subjects factor and delay interval as the within-subjects factor. This approach allows detection of the critical treatment × delay interaction that characterizes delay-dependent memory impairment. Follow significant main effects or interactions with appropriate post-hoc tests (e.g., Tukey's HSD or Bonferroni-corrected t-tests) to compare specific delay intervals. For FR5 and PR10 tasks, independent t-tests or one-way ANOVA are typically sufficient to detect potential group differences in sensorimotor performance and motivation [2].

Interpretation of Results

The characteristic pattern indicating a specific memory impairment with biperiden treatment includes:

  • Significant treatment × delay interaction in DNMTP performance
  • Deteriorating accuracy with increasing delay intervals in the drug-treated group
  • Preserved performance at zero-second delays, indicating intact rule comprehension and sensory-motor function
  • No significant effects on PR10 break point, suggesting unchanged motivation
  • Minimal effects on FR5 inter-response time at cognitive-impairing doses (3 mg/kg), indicating preserved sensorimotor function

This pattern contrasts with the effects of non-selective muscarinic antagonists like scopolamine, which typically impair performance across all delay intervals (including zero-second delays) and additionally affect attention, motivation, and sensorimotor function [2].

Table 2: Comparative Effects of Biperiden and Scopolamine on Behavioral Measures in Rodents

Behavioral Measure Biperiden Effect Scopolamine Effect Interpretation
DNMTP Accuracy (0s delay) No impairment Significant impairment Biperiden spares basic task comprehension
DNMTP Accuracy (long delays) Delay-dependent impairment Delay-dependent + delay-independent impairment Biperiden specifically affects memory
FR5 Inter-response Time Increased only at high doses (10 mg/kg) Increased at moderate doses (0.3-1 mg/kg) Biperiden has less sensorimotor disruption
PR10 Break Point No significant effect Reduced at higher doses Biperiden does not affect motivation
Attention Task Performance No significant effect Impaired at moderate doses Biperiden has minimal attentional effects

Practical Notes and Troubleshooting

Optimization and Validation
  • Dose Selection: For initial studies in rats, begin with 3 mg/kg this compound administered intraperitoneally 30 minutes before testing. This dose has been validated to produce reliable memory impairment without significant peripheral side effects. Conduct dose-response studies (e.g., 1, 3, and 10 mg/kg) when establishing the model in a new laboratory or with different rodent strains.

  • Strain Considerations: While biperiden's effects have been demonstrated in Wistar rats, researchers should verify appropriate dosing in other strains (e.g., Sprague-Dawley, Long-Evans) or in mice, as metabolic differences may affect drug sensitivity.

  • Control Procedures: Include appropriate positive controls (e.g., scopolamine groups) when initially establishing the model to verify task sensitivity to cholinergic manipulation.

Common Technical Issues
  • Variable Effects: If biperiden fails to produce the expected delay-dependent impairment, verify drug preparation procedures, injection timing, and task parameters. Ensure delay intervals are sufficiently long (up to 32 seconds) to detect delay-dependent effects.

  • Unexpected Performance Deficits: If animals show impairments at zero-second delays, consider potential effects on motivation or sensorimotor function by including FR5 and PR10 tasks in the assessment battery.

  • Training Difficulties: If animals fail to acquire the DNMTP task, ensure adequate magazine and lever press training, verify food restriction levels, and simplify the task (e.g., begin with shorter delays) before introducing drug manipulations.

References

Established Application: Managing Extrapyramidal Symptoms

Author: Smolecule Technical Support Team. Date: February 2026

Extrapyramidal symptoms are a common side effect of antipsychotic medications, and biperiden is an effective acute intervention.

Mechanism of Action

Biperiden is a non-selective muscarinic receptor antagonist [1] [2]. It works by inhibiting acetylcholine and enhancing dopamine signaling in the central nervous system, thereby restoring the dopaminergic-cholinergic balance disrupted by antipsychotic drugs [1] [2].

The diagram below illustrates this core mechanism and the resulting pharmacological effects.

G Antipsychotic_Drugs Antipsychotic_Drugs Dopamine_Blockade Dopamine_Blockade Antipsychotic_Drugs->Dopamine_Blockade Cholinergic Dominance Cholinergic Dominance Dopamine_Blockade->Cholinergic Dominance EPS_Symptoms EPS_Symptoms Cholinergic Dominance->EPS_Symptoms Biperiden Biperiden Muscarinic Receptor\nBlockade Muscarinic Receptor Blockade Biperiden->Muscarinic Receptor\nBlockade Restored Neurotransmitter\nBalance Restored Neurotransmitter Balance Muscarinic Receptor\nBlockade->Restored Neurotransmitter\nBalance Symptom_Relief Symptom_Relief Restored Neurotransmitter\nBalance->Symptom_Relief

Clinical Dosing Protocol for EPS

For controlling acute EPS caused by other medicines, the standard adult oral dose is 2 mg one to three times per day [3] [4]. Dosing must be individualized based on patient response and tolerance.

Key Considerations:

  • Administration: Can be taken with food to reduce gastric irritation [4].
  • Treatment Duration: Typically used for short-term management of acute symptoms.
  • Monitoring: Assess for symptom improvement and monitor for adverse effects, especially confusion or drowsiness in susceptible patients [1] [4].

Emerging Research: Protocol for Novel Applications

Recent preclinical studies have indicated biperiden's potential to modify epileptogenesis, leading to an ongoing Phase III clinical trial investigating its use in preventing post-traumatic epilepsy (PTE) [5] [6].

Clinical Trial Protocol Summary

The "BIPERIDEN trial" is a multicenter, double-blinded, placebo-controlled study designed to evaluate the efficacy and safety of biperiden in preventing PTE after moderate or severe traumatic brain injury (TBI) [5] [6].

1. Study Population & Inclusion Criteria

  • Participants: 312 adult patients (18-75 years).
  • Injury: Moderate or Severe TBI (Glasgow Coma Scale score of 6-12 at scene or 3-12 at hospital admission).
  • CT Scan: Evidence of acute intraparenchymal hemorrhage and/or contusion.
  • Timing: First dose of study drug must be administered within 12 hours of brain injury [5] [6].

2. Intervention & Dosing

  • Randomization: 1:1 ratio to biperiden or placebo.
  • Formulation: Intravenous infusion.
  • Dosage: 5 mg of biperiden lactate diluted in 100 mL of 0.9% saline.
  • Dosing Schedule: Administered every 6 hours for 10 days (40 total doses) [5] [6].

3. Primary Outcomes & Follow-up

  • Primary Efficacy Outcome: Incidence of post-traumatic epilepsy.
  • Primary Safety Outcome: Occurrence of severe adverse events.
  • Follow-up Duration: 2 years, with assessments at 1, 3, 6, 9, 12, 18, and 24 months. Assessments include seizure diaries, clinical and neurological evaluations (e.g., modified Rankin Scale), and electroencephalograms (EEG) [5] [6].

The workflow for this clinical trial is summarized below.

G Screening Screening Meet Inclusion/Exclusion\nCriteria Meet Inclusion/Exclusion Criteria Screening->Meet Inclusion/Exclusion\nCriteria Randomization Randomization Biperiden (5mg IV)\n(n=156) Biperiden (5mg IV) (n=156) Randomization->Biperiden (5mg IV)\n(n=156) Placebo\n(n=156) Placebo (n=156) Randomization->Placebo\n(n=156) Intervention Intervention 10-day treatment\n(40 doses total) 10-day treatment (40 doses total) Intervention->10-day treatment\n(40 doses total) Follow_Up Follow_Up 2-Year Follow-Up\n(Clinical visits, EEG, seizure diary) 2-Year Follow-Up (Clinical visits, EEG, seizure diary) Follow_Up->2-Year Follow-Up\n(Clinical visits, EEG, seizure diary) Endpoints Endpoints Primary: PTE Incidence\nSafety: Severe Adverse Events Primary: PTE Incidence Safety: Severe Adverse Events Endpoints->Primary: PTE Incidence\nSafety: Severe Adverse Events Adult Patients with\nModerate/Severe TBI Adult Patients with Moderate/Severe TBI Adult Patients with\nModerate/Severe TBI->Screening Meet Inclusion/Exclusion\nCriteria->Randomization Biperiden (5mg IV)\n(n=156)->Intervention Placebo\n(n=156)->Intervention 10-day treatment\n(40 doses total)->Follow_Up 2-Year Follow-Up\n(Clinical visits, EEG, seizure diary)->Endpoints

Critical Safety and Handling Information

Successful application of biperiden, whether in clinical practice or research, requires careful attention to safety.

Contraindications and Cautions

Biperiden is contraindicated in patients with:

  • Narrow-angle glaucoma [3] [1] [4]
  • Bowel obstruction (ileus) or megacolon [3] [1] [4]
  • Hypersensitivity to biperiden [4]

Use with extreme caution in patients with:

  • Prostatic hyperplasia [3] [1]
  • Pre-existing cardiac arrhythmias or tachycardia [3] [1]
  • A history of seizures [3] [1]
  • Elderly patients, who are more susceptible to confusion and delirium [1]
Adverse Effect Profile

The side effects of biperiden are primarily dose-dependent and related to its anticholinergic activity. The table below summarizes the most common and serious adverse effects.

Effect Category Specific Adverse Effects Clinical Notes
Common Peripheral Dry mouth, blurred vision, constipation, urinary retention [3] [1] [4] Manage with dose adjustment or symptomatic care.
Common Central Nervous System Drowsiness, dizziness, disorientation [3] [1] [4] Patients should avoid driving or operating machinery.
Serious Neuropsychiatric Confusion, agitation, visual hallucinations, delirium, euphoria [3] [1] [4] More common in elderly; may require drug discontinuation.
Overdose Symptoms Hyperthermia, dilated pupils, tachycardia, respiratory depression, coma [1] [4] Overdose mimics atropine intoxication; specific antagonist is physostigmine [1] [4].

Conclusion

Biperiden remains a cornerstone for the acute management of drug-induced extrapyramidal symptoms. The ongoing rigorous clinical trial for post-traumatic epilepsy prevention highlights how established drugs can be repurposed for novel, impactful indications. For researchers and clinicians, careful adherence to dosing protocols and vigilant monitoring for anticholinergic side effects are paramount for safe and effective use.

References

Comprehensive Application Notes and Protocols for Evaluating Biperiden Lactate in Conditioned Place Preference Experiments

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Conditioned Place Preference Methodology

Conditioned Place Preference (CPP) represents a fundamental behavioral paradigm in preclinical neuroscience research that measures the rewarding or aversive properties of pharmacological substances by assessing an animal's learned association between a distinct environmental context and the interoceptive effects of a drug. This powerful technique operates on the principles of Pavlovian conditioning, where a previously neutral stimulus (the distinct environment) becomes associated with the unconditioned stimulus (the drug's effects), eventually eliciting a conditioned response (preference for the drug-paired environment) [1]. The CPP paradigm has become exceptionally valuable for studying substance use disorders, with extensive research demonstrating its reliability in assessing the reward potential of various drug classes including psychostimulants, opioids, and other substances of abuse [2] [1].

The biological relevance of CPP stems from the evolutionary importance of Pavlovian learning mechanisms that enable organisms to form predictive relationships between environmental cues and biologically significant events. This form of learning allows animals to anticipate rewards or dangers and adjust their behavior accordingly to enhance survival prospects [1]. In the context of drug addiction research, CPP effectively models how drug-associated environments can trigger relapse through context-induced craving, making it particularly relevant for understanding the persistent nature of addiction and developing intervention strategies [1]. The mesolimbic dopamine system, originating from the ventral tegmental area and projecting to the nucleus accumbens and other limbic structures, has been consistently implicated as a critical neural substrate mediating CPP expression for most drugs of abuse [2].

Biperiden Lactate Background and Research Context

This compound is an anticholinergic agent that functions as a selective muscarinic M1 receptor antagonist, primarily used clinically in the management of Parkinson's disease and extrapyramidal symptoms induced by antipsychotic medications. While the search results do not contain specific studies on this compound in CPP paradigms, its pharmacological profile suggests potential research applications in investigating the role of muscarinic cholinergic transmission in reward processing and addiction-related behaviors. The chemical identifier for this compound is CID 197083 according to PubChem records [3].

The scientific rationale for investigating this compound in CPP experiments stems from growing evidence that acetylcholine signaling modulates dopamine-mediated reward processes through complex interactions within the mesolimbic system. Muscarinic receptors, particularly the M1 subtype, are densely expressed in brain regions critically involved in reward processing, including the nucleus accumbens (NAc), prefrontal cortex, and ventral tegmental area. Previous research has demonstrated that cholinergic agents can influence the rewarding properties of various drugs of abuse, suggesting that this compound may modulate the acquisition or expression of drug-induced place preference through its antagonistic actions at muscarinic receptors [2] [1].

Table: Key Pharmacological Properties of this compound

Parameter Specification Research Relevance
Chemical Formula C₂₄H₃₅NO₄ Molecular structure for analytical methods
PubChem CID 197083 [3] Reference for chemical identification
Primary Mechanism Muscarinic M1 receptor antagonist Cholinergic modulation of reward pathways
Clinical Applications Parkinson's disease, Drug-induced extrapyramidal symptoms Context for translational research
Therapeutic Class Anticholinergic, Antiparkinson agent Indicates CNS penetration

Detailed Experimental Protocols

CPP Apparatus and Behavioral Testing Specifications

The CPP apparatus typically consists of a rectangular chamber divided into multiple compartments with distinct visual, tactile, and olfactory cues to create discriminable environments. A common configuration employs a three-compartment design with two larger conditioning chambers (differing in wall color/patterns, floor texture, and possibly scent) connected by a smaller neutral central chamber [2] [1]. The apparatus must be constructed with materials that permit easy cleaning between subjects to prevent olfactory contamination, and should include removable doors or gates to confine animals to specific compartments during conditioning sessions. Automated tracking systems using video cameras and computer software are essential for precise measurement of time spent in each compartment, with infrared beam arrays or similar technology providing additional validation of animal position.

Critical technical specifications include appropriate chamber dimensions (typically 30 × 30 × 30 cm for rodent studies), controlled illumination levels (50-100 lux depending on rodent strain and photoperiod), and minimal background noise (below 60 dB) to prevent environmental stress. The floor textures might include variously sized grids, bars, or hole patterns in different compartments, while visual cues typically employ different wall colors (commonly black vs. white) or patterns (stripes vs. dots). Before initiating experiments, researchers should validate that the apparatus demonstrates no inherent bias in compartment preference in drug-naïve animals, or alternatively employ a biased design that accounts for natural preferences [2] [1].

Comprehensive CPP Experimental Protocol

The standard CPP protocol consists of three sequential phases conducted over 10-14 days, with all behavioral testing performed during the same circadian period to minimize variability. The habituation phase (Day 1) involves placing drug-naïve animals in the central chamber with access to all compartments for 15-20 minutes to establish baseline preferences. The time spent in each compartment is recorded, and animals showing extreme preferences (>80% of time in one chamber) may be excluded or assignments adjusted accordingly [2] [1].

During the conditioning phase (Days 2-7), animals receive alternating injections of this compound or vehicle according to their assigned group, followed by confinement to the designated compartment for 30-45 minutes. A standard alternating schedule includes drug-pairing on Days 2, 4, and 6, with vehicle-pairing on Days 3, 5, and 7. The post-conditioning test (Day 8) is conducted in a drug-free state, with animals placed in the central chamber and allowed free access to all compartments for 15 minutes while time spent in each chamber is recorded. For studies investigating effects on extinction or reinstatement, additional test sessions may be conducted over subsequent days or weeks [2] [1].

Table: Experimental Groups for this compound CPP Studies

Group Pre-treatment Conditioning Drug Compartment Assignment Research Question
Control Vehicle Vehicle Unbiased/Biased Baseline preference
Biperiden Alone Vehicle This compound Unbiased/Biased Intrinsic reward effects
Drug Only Vehicle Drug of Abuse Unbiased/Biased Reference CPP
Acquisition Test Biperiden before conditioning Drug of Abuse Unbiased/Biased Effect on learning phase
Expression Test Biperiden before post-test Drug of Abuse Unbiased/Biased Effect on memory recall
This compound Administration Protocols

This compound should be prepared fresh daily in sterile physiological saline (0.9% NaCl) or appropriate vehicle, with solutions protected from light due to potential photosensitivity. Recommended administration routes include intraperitoneal (IP) or subcutaneous (SC) injection, with typical injection volumes of 5-10 mL/kg for rodents to ensure accurate dosing. Based on existing literature for similar anticholinergic compounds, a dose-range finding study should include 0.1, 1.0, and 5.0 mg/kg this compound to evaluate both efficacy and potential side effects, with doses selected based on the specific research question and target engagement requirements.

For studies investigating effects on acquisition of drug-context associations, this compound should be administered 15-30 minutes before each conditioning session with the drug of abuse. When studying effects on expression of established preference, this compound should be given 15-30 minutes before the post-conditioning test. Appropriate vehicle control groups must be included to distinguish pharmacological effects from non-specific influences of the injection procedure. Researchers should monitor for acute anticholinergic effects (altered locomotion, stereotypies, or changes in general behavior) that might confound interpretation of place preference, and consider including additional behavioral assays to control for potential effects on locomotor activity or anxiety-like behaviors [4].

Data Analysis and Quantification Methods

Quantitative Analysis of CPP Behavior

The primary dependent variable in CPP experiments is the time spent in the drug-paired compartment during the post-conditioning test compared to baseline. The most common approach calculates a preference score using one of two methods: (1) time in drug-paired compartment on test day minus time in same compartment during baseline, or (2) time in drug-paired compartment minus time in vehicle-paired compartment on test day [1]. A significant increase in preference score indicates a conditioned place preference, while a decrease suggests conditioned place aversion. Data should be presented as mean ± SEM preference scores for each experimental group, with statistical comparisons performed using appropriate parametric (e.g., paired t-tests within groups, ANOVA between groups) or non-parametric tests based on data distribution and experimental design.

Secondary measures include locomotor activity (total distance traveled during test sessions) to control for potential effects of this compound on general activity that might confound interpretation of place preference, and compartment transition frequency to assess potential anxiolytic or anxiogenic effects. For comprehensive analysis, researchers should also calculate percent preference ([time in drug-paired chamber / total time in all chambers] × 100) to facilitate comparisons across studies with different test durations. When using a biased design, additional analysis should account for initial compartment preference to distinguish true drug-induced preference from reduction of natural aversion [2] [1].

Statistical Design and Power Considerations

Appropriate sample size estimation is critical for robust CPP experiments, with most studies requiring 8-12 animals per group to detect moderate effects with 80% power at α = 0.05, based on typical effect sizes in previously published CPP research. The statistical analysis plan should specify primary comparisons, which typically include within-group comparisons of pre- vs. post-conditioning preference (paired t-tests) and between-group comparisons of preference scores (one-way or two-way ANOVA followed by appropriate post-hoc tests). For studies with multiple time points (e.g., acquisition, expression, extinction), repeated measures ANOVA is recommended to account for within-subject correlations.

Researchers should implement appropriate correction for multiple comparisons when examining multiple doses or time points, with Tukey's HSD or Bonferroni corrections applied to maintain family-wise error rate. Data should be tested for normality (e.g., Shapiro-Wilk test) and homogeneity of variance (e.g., Levene's test) before parametric analysis, with non-parametric alternatives (e.g., Kruskal-Wallis with Dunn's post-test) employed when assumptions are violated. Outlier identification should be predefined in the experimental protocol, typically using methods such as Grubb's test or defining outliers as values exceeding ±2 SD from the group mean, with explicit reporting of any excluded data points [4] [1].

Technical Considerations and Methodological Controls

Experimental Design and Control Conditions

Proper implementation of control conditions is essential for valid interpretation of this compound effects in CPP paradigms. The minimal control requirements include: (1) Vehicle control group receiving the same administration regimen but with this compound vehicle; (2) Unconditioned control group that receives this compound and vehicle in a non-paired manner to control for non-associative effects; and (3) Apparatus control to verify no inherent bias in chamber preference. For studies investigating modulation of drug reward, additional control groups should receive the target drug of abuse alone to establish baseline CPP magnitude [2] [1].

The choice between biased and unbiased design approaches represents a critical methodological consideration. In an unbiased design, drug-paired compartment assignment is random regardless of initial preference, while in a biased design, the drug is paired with the initially non-preferred compartment. Each approach has advantages: unbiased designs minimize potential confounding by natural preferences, while biased designs may better model the transition from aversion to preference often observed in addiction. Recent evidence suggests that for many drugs including opioids, both designs produce similar outcomes, but researchers should explicitly report their design choice and rationale [2] [1]. Additional methodological controls should include counterbalancing of compartment assignments across animals and testing during consistent circadian periods to minimize variability.

Interpretation Guidelines and Common Pitfalls

Interpretation of this compound effects in CPP requires careful consideration of several potential confounding factors. Locomotor effects represent a particular concern with anticholinergic compounds, as alterations in general activity can influence time allocation between compartments independent of preference. This concern can be addressed by including simultaneous measures of locomotor activity and statistical approaches that control for activity differences. State-dependent learning represents another potential confound, where the internal state created by this compound during conditioning becomes part of the contextual association; this can be evaluated through drug-state matching between conditioning and test phases.

Researchers should also consider the temporal relationship between this compound administration and behavioral testing, as the compound's pharmacokinetic profile will influence its effective window of action. Pilot studies establishing the time course of this compound's central effects are recommended when no published data are available. Additionally, dose-response characterization is essential, as muscarinic antagonists may produce biphasic effects on reward processes depending on concentration and specific receptor subtypes engaged. The potential for conditioned taste aversion or other off-target effects should be evaluated through appropriate control experiments when interpreting suppression of drug-induced CPP [4] [1].

Visual Experimental Workflow

The following diagram illustrates the complete experimental workflow for evaluating this compound in CPP studies, integrating both temporal organization and key decision points:

CPP_Workflow cluster_1 Phase I: Habituation (Day 1) cluster_2 Phase II: Conditioning (Days 2-7) cluster_3 Phase III: Testing & Analysis (Day 8+) cluster_0 Experimental Groups Habituation Habituation Session Free access to all chambers (15-20 min) Baseline Baseline Preference Recording Time in each chamber Habituation->Baseline GroupAssign Group Assignment Based on baseline preference Baseline->GroupAssign DrugDay Drug Conditioning Day Biperiden/Drug → Drug-paired chamber (30-45 min confinement) GroupAssign->DrugDay VehicleDay Vehicle Conditioning Day Vehicle → Vehicle-paired chamber (30-45 min confinement) DrugDay->VehicleDay Alternate Alternating Schedule Typically 3 drug/3 vehicle sessions VehicleDay->Alternate PostTest Post-Conditioning Test Drug-free, free access all chambers (15 min) Alternate->PostTest DataAnalysis Data Analysis Preference scores Locomotor activity PostTest->DataAnalysis Interpretation Interpretation Reward/aversion effects Modulation of drug response DataAnalysis->Interpretation Groups Control: Vehicle + Vehicle Biperiden Alone: Vehicle + Biperiden Drug Control: Vehicle + Drug of Abuse Acquisition: Biperiden + Drug Expression: Vehicle + Drug → Biperiden before test

Conclusion and Research Applications

The application of This compound in conditioned place preference paradigms offers a valuable approach for investigating cholinergic modulation of reward processes and potential therapeutic applications in substance use disorders. These detailed protocols provide researchers with a comprehensive framework for designing, executing, and interpreting CPP studies with this muscarinic antagonist. The methodological considerations outlined address common challenges in CPP research while enabling systematic evaluation of this compound's effects on different phases of reward learning and memory.

Future applications of these protocols may include combination studies with known drugs of abuse to assess this compound's potential modulatory effects, dose-response characterization to establish its intrinsic rewarding or aversive properties, and mechanistic investigations combining CPP with neurobiological techniques such as microdialysis, electrophysiology, or imaging to elucidate neural circuits involved in its behavioral effects. The standardized approaches described will facilitate comparison across laboratories and contribute to the growing understanding of cholinergic systems in reward processing and addiction pathology.

References

biperiden lactate degradation products and stability

Author: Smolecule Technical Support Team. Date: February 2026

Stability and Degradation of Biperiden

Understanding the stability profile of Biperiden Lactate is crucial for its handling and analysis. The primary degradation products identified result from hydrolysis and oxidation.

Table 1: Identified Degradation Products of Biperiden

Degradation Condition Number of Major Degradation Products Identified Key Findings
Acidic Hydrolysis (0.1 M HCl) 2 The most significant degradation pathway; two major products formed [1].
Alkaline Hydrolysis (0.1 M NaOH) 1 One major degradation product observed [1].
Oxidative Degradation (3% H₂O₂) 1 One major degradation product observed [1].
Thermal Degradation (70°C) 0 No significant degradation under dry heat [1].
Photolytic Degradation 0 No significant degradation under UV-Vis light [1].

Stability-Indicating HPLC Method

This validated method effectively separates Biperiden from its degradation products and excipients, making it suitable for stability testing [1].

Table 2: Validated HPLC Parameters for Biperiden Assay

Parameter Specification
Column Waters Symmetry C8 (150 mm x 3.9 mm, 5 µm) [1]
Mobile Phase Methanol - Sodium Dihydrogen Phosphate Buffer (50 mM, pH 3) (55:45, v/v) [1]
Ion-Pair Reagent 1-Heptanesulfonic acid sodium salt (0.005 M) [1]
Flow Rate 1.0 mL/min [1]
Detection Wavelength 205 nm [1]
Temperature Ambient (25°C) [1]
Injection Volume 20 µL [1]
Retention Time of Biperiden ~7.5 minutes [1]

Troubleshooting Guide & FAQs

FAQ 1: What is the most labile condition for biperiden, and how should I prepare my samples?

  • Answer: Acidic hydrolysis is the most significant degradation pathway. For forced degradation studies, expose the drug solution in 0.1 M hydrochloric acid at room temperature for 8 hours. For routine analysis, avoid low-pH environments unless necessary. The method is robust across a pH range of 2.5 to 3.5 for the mobile phase buffer [1].

FAQ 2: My biperiden peak has a tailing factor or is co-eluting with other compounds. How can I improve the separation?

  • Answer: Peak shape and separation can be optimized by:
    • Adjusting Mobile Phase pH: The final method uses a phosphate buffer at pH 3.0 to achieve optimal peak symmetry and resolution from degradation products [1].
    • Using an Ion-Pair Reagent: The addition of 0.005 M 1-heptanesulfonic acid sodium salt helps improve the chromatography of this amine compound [1].
    • Checking Column Health: Ensure the C8 column has not degraded. The method was validated and showed good performance on the specified column [1].

FAQ 3: How do I know if my analytical method is stability-indicating?

  • Answer: A method is considered stability-indicating if it can accurately quantify the active ingredient and resolve it from its degradation products. This was demonstrated for the above HPLC method by subjecting biperiden to forced degradation (stress testing) and confirming the purity of the biperiden peak and baseline separation of all degradation peaks [1]. The method was also validated for specificity, accuracy, precision, and linearity.

Experimental Protocol: Forced Degradation Study

This workflow outlines the key steps for conducting a forced degradation study on this compound.

cluster_stress Stress Conditions (Select One) Start Prepare Biperiden Stock Solution A Stress Conditions (Forced Degradation) Start->A B Analyze Samples via HPLC A->B Acid Acidic Hydrolysis 0.1 M HCl, RT, 8h Base Alkaline Hydrolysis 0.1 M NaOH, RT, 8h Oxid Oxidative Degradation 3% H₂O₂, RT, 8h Thermal Thermal Degradation 70°C (Dry) Photo Photolytic Degradation UV-Vis Light C Data Analysis B->C

Procedure:

  • Stock Solution: Prepare a standard solution of biperiden in methanol at a known concentration (e.g., 1 mg/mL) [1].
  • Stress Conditions: Subject aliquots of the stock solution to the various stress conditions listed in the diagram and Table 1.
  • Neutralization/Dilution: For acid and base stress samples, neutralize the solutions to pH 6-7 before HPLC analysis to stop the reaction and protect the column. Dilute all samples to an appropriate concentration with the mobile phase or a compatible solvent [1].
  • HPLC Analysis: Inject the processed samples into the HPLC system using the parameters detailed in Table 2.
  • Data Review: Compare the chromatograms of stressed samples with a fresh standard. Note the appearance of new peaks (degradation products) and any change in the area of the main biperiden peak.

References

optimizing biperiden lactate analytical separation methods

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Methods for Biperiden Analysis

The table below summarizes two stability-indicating HPLC methods suitable for the analysis of biperiden in bulk form and pharmaceutical dosage forms.

Parameter Method 1: Stability-Indicating Assay [1] [2] Method 2: Routine Analysis [3]
Analytical Technique HPLC-UV HPLC-UV
Detection Wavelength 205 nm [1] [2] 205 nm [3]
Column Symmetry C8 (150 mm x 3.9 mm, 5 µm) [1] [2] Conventional C18 reversed-phase [3]
Mobile Phase Methanol: Buffer (50:50, v/v) [1] [2] Acetonitrile: Buffer [3]
Buffer Composition 50 mM Sodium Dihydrogen Phosphate + 5 mM 1-Heptanesulfonic Acid Sodium Salt, pH adjusted to 2.50 with phosphoric acid [1] [2] Not specified in detail
Flow Rate 1.0 mL/min [1] [2] Not specified
Linearity Range 0.5 - 25 µg/mL [2] 2 - 6 µg/mL [3]
Injection Volume 20 µL [1] Not specified
Runtime Not specified Rapid
Key Application Stability-indicating method for bulk and dosage forms; separates drug from degradation products [1] [2]. Routine analysis of solid dosage forms [3].

Detailed Experimental Protocol: Stability-Indicating Method

For researchers aiming to develop a robust, stability-indicating method, the following detailed protocol from Mohammadi et al. is highly recommended.

Equipment and Reagents
  • HPLC System: With UV detector and capability for manual or auto-injection.
  • Column: Waters Symmetry C8 (150 mm x 3.9 mm, 5 µm particle size) [1] [2].
  • Chemicals: Biperiden working standard, methanol (HPLC grade), sodium dihydrogen phosphate, 1-heptanesulfonic acid sodium salt, and phosphoric acid [1].
Mobile Phase Preparation
  • Buffer Solution: Dissolve 6.0 g of sodium dihydrogen phosphate and 1.0 g of 1-heptanesulfonic acid sodium salt in 1000 mL of purified water [1].
  • pH Adjustment: Adjust the pH of this buffer solution to 2.50 using phosphoric acid [1] [2].
  • Final Mixture: Mix the buffer solution and methanol in a 50:50 (v/v) ratio [1] [2].
  • Filtration and Degassing: Filter the mobile phase through a 0.45 µm membrane filter and degas it prior to use [1].
Chromatographic Conditions
  • Flow Rate: 1.0 mL/min [1] [2]
  • Detection Wavelength: 205 nm [1] [2]
  • Injection Volume: 20 µL [1]
  • System Operation: Isocratic elution at ambient temperature (~25°C) [1].
Sample Preparation
  • For tablet analysis, the method employs a simple ultrasonic bath-assisted extraction. A recovery of ≥ 98.4% for the analyte can be achieved, indicating an efficient extraction procedure [3].
  • For the stability-indicating method, a stock solution of biperiden is prepared in the mobile phase to achieve the desired concentration within the linearity range [1].

Troubleshooting Common HPLC Issues

The following workflow outlines a logical approach to diagnosing and resolving common problems encountered during biperiden HPLC method development and use.

Start Start: HPLC Issue PeakShape Poor Peak Shape? Start->PeakShape LowResponse Low Peak Response? Start->LowResponse HighPressure High System Pressure? Start->HighPressure Irreproducible Irreproducible Retention Times? Start->Irreproducible CheckColumn Check Column Condition and Temperature PeakShape->CheckColumn Yes TuneMobilePhase Optimize Mobile Phase (pH, Organic Modifier, Ion-Pair Agent) PeakShape->TuneMobilePhase Yes CheckWavelength Confirm Detection Wavelength is 205 nm LowResponse->CheckWavelength Yes CheckExtraction Review Sample Extraction (Efficiency ≥ 98%) LowResponse->CheckExtraction Yes FilterSamples Filter Samples and Mobile Phase HighPressure->FilterSamples Yes FlushSystem Flush System to Remove Buffers HighPressure->FlushSystem Yes Equilibrate Ensure Mobile Phase is Pre-mixed and Degassed Irreproducible->Equilibrate Yes Stabilize Allow System Adequate Equilibration Time Irreproducible->Stabilize Yes

Explanation of Troubleshooting Steps
  • For Poor Peak Shape: The C8 column is specified for the stability-indicating method [1] [2]. Deterioration can cause tailing. Ensure the column is compatible with the low pH (2.50) mobile phase [1] [2]. Adding 5 mM 1-heptanesulfonic acid sodium salt as an ion-pair reagent is critical to improve the peak shape of the basic biperiden molecule [1].
  • For Low Peak Response: Confirm the UV detection is set at 205 nm [3] [1] [2]. For solid dosage forms, ensure the ultrasonic-assisted extraction procedure is optimized, aiming for a recovery of at least 98% [3].
  • For High System Pressure: Always filter samples through a 0.45 µm or 0.22 µm filter. Thoroughly flush the HPLC system with a water-methanol mixture (e.g., 50:50) when switching from a buffer-containing mobile phase to a high-organic solvent to prevent salt crystallization [1].
  • For Irreproducible Retention Times: Use a pre-mixed mobile phase rather than an on-line mixing system for better consistency. Allow sufficient time for the system to equilibrate at a flow rate of 1.0 mL/min before starting the analysis sequence [1].

Key Considerations for Method Selection

  • Stability-Indicating Property: The method by Mohammadi et al. has been validated per ICH guidelines to demonstrate that degradation products from stress testing (like hydrolysis, oxidation) do not interfere with the biperiden peak, making it suitable for stability studies [1] [2].
  • Salt Form: The methods above detect the biperiden molecule itself. They are applicable to both biperiden hydrochloride (used in solid oral forms) and biperiden lactate (used in injections) [1] [4]. This compound is freely soluble in water and alcohol, which can be advantageous for preparing stock solutions [4].

References

managing biperiden side effects in clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Biperiden Side Effect Profile

The following table categorizes the known adverse effects of biperiden based on clinical data. This information is crucial for identifying and grading adverse events (AEs) during trials [1] [2] [3].

Side Effect Category Specific Adverse Effects Clinical Characteristics & Notes
Common Anticholinergic Effects Dry mouth, blurred vision, constipation, urinary retention, drowsiness, nausea [1] [2] [3]. Often manageable; may diminish with continued use. Taking with food can reduce gastric irritation [2] [4].
Serious/Nervous System Effects Anxiety, confusion, agitation, hallucinations, disturbed behavior, euphoria, disorientation, memory impairment, seizures, irregular heartbeat, hypotension [1] [3] [4]. Requires immediate medical attention. Elderly patients are at higher risk for confusion and hallucinations [5].
Signs of Overdose Central anticholinergic syndrome: dilated pupils, warm/dry skin, facial flushing, fever, tachycardia, delirium, combativeness, progressing to stupor, coma, and respiratory arrest [1] [4]. A medical emergency. Treatment is symptomatic and supportive; physostigmine may be considered in severe cases [4].

Monitoring & Management Protocols

A proactive monitoring plan is essential for patient safety and data quality. The table below outlines key considerations [1] [5] [4].

Monitoring Area Recommended Protocol & Actions
Baseline Assessment Document medical history for conditions worsened by anticholinergics (e.g., glaucoma, prostate disorders, heart arrhythmias, epilepsy). Confirm no contraindications exist [1] [2].
Ongoing Vital Signs & Physical Exam Monitor heart rate and blood pressure (for tachycardia, arrhythmias, postural hypotension). Assess for decreased sweating, especially in warm environments (risk of heat stroke) [2] [3] [4].
Cognitive & Psychiatric Evaluation Regularly assess for new or worsening confusion, hallucinations, agitation, or mood changes. Use structured assessments if available. Elderly patients require heightened vigilance [1] [5].
Functional Capacity Counsel patients that biperiden may cause drowsiness, dizziness, or blurred vision. Advise caution when driving or operating machinery [1] [2].
Concomitant Medications Carefully review all other medications. High-risk interactions occur with other drugs having anticholinergic properties (e.g., TCAs, phenothiazines, some antihistamines) and CNS depressants (e.g., alcohol, opioids) [1] [2] [4].

Adverse Event Reporting Workflow

For any clinical trial, a clear pathway for detecting, documenting, and reporting adverse events is mandatory. The following diagram illustrates the standard workflow for handling AEs, from identification to regulatory reporting.

Start Identify Potential Adverse Event (AE) Assess Assess AE Seriosuness and Causality Start->Assess Serious Serious AE? Assess->Serious Document Document AE in Case Report Form Serious->Document No (Non-Serious) ReportSite Report to Site PI and Study Sponsor Serious->ReportSite Yes Monitor Monitor Patient Until Resolution Document->Monitor Expedite Expedited Reporting to Regulatory Authorities ReportSite->Expedite Expedite->Monitor

Key Considerations for Trial Design

Integrating the following points into your trial protocol can enhance safety and data integrity:

  • Population Considerations: Exercise particular caution with elderly patients, as they are more susceptible to confusion, hallucinations, and other anticholinergic side effects. Dosing should start low and be increased gradually [5] [4].
  • Liver Safety: Biperiden is considered an unlikely cause of clinically apparent liver injury. While routine liver enzyme monitoring is not typically required for safety, it may be included per specific trial protocol [6].
  • Defining AE Collection: Your protocol must specify whether AEs will be solicited (actively asked for using a questionnaire) or unsolicited (voluntarily reported). This determines the processes for data collection and reporting [7].

References

biperiden lactate protein binding and metabolism issues

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Profile of Biperiden

The table below summarizes the core quantitative data on biperiden's protein binding and metabolism for your reference [1] [2].

Parameter Summary of Findings
Protein Binding Approximately 60% of biperiden is bound to plasma proteins [1].
Metabolism Site Primarily in the liver via hydroxylation [1] [2].
Metabolism Enzymes Specific Cytochrome P450 (CYP) enzymes not definitively established in search results.
Bioavailability Approximately 33% (oral) due to significant first-pass metabolism [1].
Elimination Half-Life Ranges from 18 to 24 hours [1].
Route of Elimination Metabolites are primarily excreted via the kidneys [1].

Experimental Evidence & Research Methodologies

Detailed experimental findings and methodologies provide deeper insight for troubleshooting and designing your own studies.

Investigating Enzyme Inhibition

A 2017 study investigated biperiden's potential to inhibit acetylcholinesterase (AChE), revealing an uncompetitive mechanism [3] [4].

  • Experimental Protocol (Ellman's Assay): The study used Ellman's method to measure AChE activity [3].
  • Key Reagents: Electric eel AChE, acetylthiocholine chloride (substrate), DTNB (Ellman's reagent), biperiden lactate, and phosphate buffer saline (PBS) at pH 7.4 [3].
  • Reaction Setup: The assay mixture included 400 μl DTNB, 25 μl AChE, 375 μl PBS, 100 μl PBS/biperiden, and 100 μl acetylcholine chloride [3].
  • Measurement: Absorbance was measured immediately after substrate addition and again after 2 minutes of reaction [3].
  • Findings: Biperiden acts as a very weak uncompetitive inhibitor of AChE with an inhibition constant of 1.11 mmol/L [3]. This effect is not considered clinically relevant at therapeutic doses but is important for foundational research.
In Silico Docking Analysis

The same study used computational docking to predict how biperiden interacts with AChE [3].

  • Software & Parameters: The SwissDock server was used based on the crystal structure of AChE (PDB: 1C2B) [3].
  • Predicted Binding: The lowest binding energy was -7.84 kcal/mol. The interaction is primarily stabilized by an H-bond between biperiden's hydroxyl group and Tyr 341 of AChE, with further stabilization from π-π interactions with Tyr 72, Trp 286, and Tyr 341 [3].

The diagram below illustrates this molecular interaction.

f Biperiden Docking with AChE Biperiden Biperiden H_Bond H-Bond (Tyr 341) Biperiden->H_Bond Pi_Pi_1 π-π Interaction (Tyr 72) Biperiden->Pi_Pi_1 Pi_Pi_2 π-π Interaction (Trp 286) Biperiden->Pi_Pi_2 Pi_Pi_3 π-π Interaction (Tyr 341) Biperiden->Pi_Pi_3 AChE AChE H_Bond->AChE Pi_Pi_1->AChE Pi_Pi_2->AChE Pi_Pi_3->AChE

Frequently Asked Questions for Researchers

Q1: What is the clinical significance of biperiden's high protein binding? High protein binding can influence the drug's distribution and the amount of free, active compound available. It may potentially lead to interactions with other drugs that compete for the same protein binding sites.

Q2: How does first-pass metabolism affect my in vivo experiments? The low oral bioavailability means that plasma concentrations after oral administration will be significantly lower than the ingested dose. This is crucial for dose-calculation in animal studies and for interpreting the differences between in vitro and in vivo results.

Q3: Are there known drug-drug interactions related to biperiden's metabolism? Yes. The central and peripheral anticholinergic effects of biperiden may be increased when combined with other drugs possessing anticholinergic properties, such as tricyclic antidepressants, some antihistamines, and other antipsychotics [1] [2].

Q4: What are the major challenges in experimental work with biperiden?

  • CNS Effects: As a centrally active drug, experimental results in animal models may be confounded by its other pharmacological effects (e.g., drowsiness, confusion).
  • Metabolite Interference: The specific metabolites formed via hydroxylation are not fully characterized and could have their own biological activity, potentially interfering with experimental outcomes.

References

biperiden overdose symptoms and treatment in research

Author: Smolecule Technical Support Team. Date: February 2026

Biperiden Overdose: Symptoms & Clinical Management

For researchers, recognizing biperiden overdose is critical for ensuring laboratory safety and designing toxicology studies. The table below consolidates key symptoms and management strategies based on clinical literature.

Aspect Details
General Symptom Category Anticholinergic toxidrome (central and peripheral symptoms) [1] [2].
Key Cardiovascular Symptoms Tachycardia (fast heart rate), irregular heartbeat, low blood pressure, cardiogenic shock, circulatory arrest at extreme doses [1] [3] [4].
Key Central Nervous System Symptoms Anxiety, hallucinations, confusion, agitation, delirium, hyperactivity, seizures, severe drowsiness, loss of consciousness, coma, respiratory arrest (central origin) [1] [3] [4].
Key Peripheral Symptoms Dry mouth, warm/flushed/hot skin, enlarged pupils (mydriasis), blurred vision, decreased sweating, urinary retention, constipation, foul-smelling breath [1] [3] [2].

| Primary Clinical Management | 1. Supportive Care: Maintain airway, breathing, and circulation; may require artificial ventilation [3] [4]. 2. GI Decontamination: Activated charcoal may be considered if presentation is early [3]. 3. Agitation/Seizure Control: Benzodiazepines are the preferred treatment [3]. 4. Antidote: Physostigmine is a specific antidote but is used with caution due to risks of cholinergic crisis and seizures [3]. |

Quantitative Data from Preclinical Studies

For experimental design and dose-ranging studies, the following data from animal models provides a quantitative reference. Note that these doses are from animal studies and are not directly translatable to humans.

Parameter Species Dose (Intravenous) Effect Source
Respiratory Arrest Dog (under anesthesia) 33 ± 10 mg/kg Led to respiratory arrest, likely of central origin [4]. Acta Pharmacol Toxicol (Copenh). 1979
Circulatory Standstill Dog (with artificial ventilation) 45 ± 5 mg/kg Caused circulatory standstill, characterized by decreased heart rate and left ventricular contractility [4]. Acta Pharmacol Toxicol (Copenh). 1979
Therapeutic Reference Human (Oral) Up to 16 mg/day Maximum recommended daily therapeutic dose for Parkinson's disease [1]. Mayo Clinic Drug Information

Mechanism of Action & Experimental Protocols

Understanding biperiden's mechanism helps in designing experiments to study its effects and toxicity.

Mechanism of Action

Biperiden is a muscarinic receptor antagonist [5]. Its primary mechanism involves:

  • Blocking Acetylcholine: It competitively inhibits acetylcholine at muscarinic receptors (M1, M4) in the central and peripheral nervous systems [5] [6].
  • Restoring Neurotransmitter Balance: In movement disorders, it helps rebalance the acetylcholine-dopamine ratio in the striatum. By reducing cholinergic activity, it compensates for dopamine deficiency or dopamine receptor blockade [5] [6].
  • Receptor Affinity: It has high affinity for M1 muscarinic receptors, though it also affects other subtypes [7].

The following diagram illustrates the neurochemical pathway involved in biperiden overdose and its effects on motor circuitry:

G Biperiden Biperiden MAChR Muscarinic ACh Receptor (M1) Biperiden->MAChR Antagonizes Ach Acetylcholine (ACh) Ach->MAChR Binds Striatal_Neuron Striatal Neuron Activity MAChR->Striatal_Neuron Normally Activates Imbalance Neurotransmitter Imbalance Striatal_Neuron->Imbalance Symptoms Symptoms CNS Central Symptoms: Agitation, Seizures, Respiratory Depression Symptoms->CNS Peripheral Peripheral Symptoms: Dry Mouth, Tachycardia, Hyperthermia Symptoms->Peripheral Imbalance->Symptoms Leads to

Example Experimental Protocol: Antagonism of Cocaine-Induced Effects

A 2023 preclinical study investigated biperiden's ability to antagonize cocaine's effects, providing a model for related research [7].

  • Objective: To test the hypothesis that acute biperiden administration antagonizes the increase in 50-kHz ultrasonic vocalizations (USV) and locomotor activity induced by cocaine in rats.
  • Subjects: Adult male Wistar rats.
  • Drug Preparation:
    • Biperiden: Dissolved in saline to 5 mg/ml concentration.
    • Cocaine-HCl: Dissolved in saline to 10 mg/ml concentration.
  • Experimental Groups & Dosing:
    • Rats received intraperitoneal (i.p.) injections.
    • Groups: Saline/Saline; Biperiden (5 mg/kg)/Saline; Saline/Cocaine (10 mg/kg); Biperiden (5 mg/kg)/Cocaine (10 mg/kg).
  • Procedure:
    • Habituation: Handle rats for 5 minutes daily for 3 days prior to testing.
    • Baseline Session (Day 4): Place rat in test arena for 40 minutes with no drug administration. Record USV and locomotor activity.
    • Test Session (Day 5): Administer assigned drug injections and immediately place rat in the arena for a 40-minute recording session.
  • Data Collection:
    • Ultrasonic Vocalizations (USV): Record using a specialized microphone and software. Analyze total number and subtypes of 50-kHz calls.
    • Locomotor Activity: Record via video tracking and analyze total distance traveled.

Key Considerations for Researchers

  • Liver Safety Profile: Biperiden is noted as an unlikely cause of clinically apparent liver injury, which is relevant for long-term toxicology studies [8].
  • Abuse Potential: Be aware that biperiden has documented abuse and dependence potential, characterized by tolerance, withdrawal, and relapse, particularly in individuals with a history of substance use disorders [3].
  • Drug Interactions: Biperiden has numerous interactions, especially with other central nervous system depressants (e.g., alcohol, opioids, benzodiazepines), which can exacerbate sedation and respiratory depression—a critical factor in overdose studies [1].

References

improving biperiden lactate detection sensitivity in HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Established HPLC Methods for Biperiden

The following table summarizes two stability-indicating HPLC methods developed for biperiden in bulk and pharmaceutical forms, which can serve as a starting point for your own method development [1] [2].

Parameter Method 1 (Mohammadi et al., 2007) Method 2 (Angelov et al., 2023)
Analyte Form Biperiden (Bulk, Tablets, Injections) Biperiden Hydrochloride (Solid Dosage)
Column Waters Symmetry C8 (150 mm x 3.9 mm, 5 µm) Conventional C18 Reversed-Phase
Mobile Phase Methanol-Buffer (50:50, v/v) Acetonitrile-Buffer
Buffer 50 mM Sodium Dihydrogen Phosphate + 5 mM 1-Heptanesulfonic acid Na salt; pH 2.5 Not specified in detail
Flow Rate 1.0 mL/min Not specified
Detection (UV) 205 nm 205 nm
Linearity Range 0.5 - 25 µg/mL 2 - 6 µg/mL
LOD / LOQ 0.03 µg/mL / 0.1 µg/mL Not specified

Troubleshooting Guide for Sensitivity Issues

If you are facing problems with low detection sensitivity, the following workflow can help you diagnose and resolve the issue. This diagram outlines a systematic approach to troubleshooting:

G Start Low Detection Sensitivity Check1 Check Detector & Wavelength Start->Check1 Check2 Check Mobile Phase & Column Start->Check2 Check3 Check Sample & Injection Start->Check3 Step1 Confirm detector is on and set at 205 nm for Biperiden Check1->Step1 Step2 Ensure mobile phase is degassed and has low UV background Check2->Step2 Step3 Verify sample is dissolved in a weak solvent (e.g., mobile phase) Check3->Step3 Cause1 High Background Noise Step1->Cause1 Cause2 Peak Tailing or Broadening Step2->Cause2 Cause3 Irreproducible Peak Areas Step3->Cause3 Solve1 Degas mobile phase. Use high-purity solvents. Cause1->Solve1 Solve2 For basic compounds: - Use high-purity silica (Type B)  or polar-embedded groups. - Add a silanol blocker (e.g., DEA). - Use a competing chelating agent  (e.g., EDTA). Cause2->Solve2 Solve3 - Ensure autosampler draws  correct sample volume. - Check for sample degradation. - Purge autosampler of air bubbles. Cause3->Solve3

Here is a more detailed explanation of the common problems and their solutions, which incorporate general HPLC best practices [3] and principles applicable to basic drugs like biperiden [4]:

  • Problem: High Background Noise or Signal Instability

    • Possible Causes: The mobile phase may not be degassed properly, or low-quality solvents with high UV absorbance are being used. Contamination in the system or eluents can also be a factor.
    • Solutions: Always degas the mobile phase. Use high-purity HPLC-grade solvents and reagents. Ensure that the water used is of high quality and that the system is free from contaminants [3].
  • Problem: Peak Tailing or Broadening (Reduces Sensitivity)

    • Possible Cause: For basic compounds like biperiden, this is often due to undesirable interactions with acidic silanol groups (-SiOH) on the surface of the silica-based stationary phase [3] [4].
    • Solutions:
      • Use High-Purity Columns: Employ Type B (high-purity) silica-based columns, which have lower levels of acidic silanols [3].
      • Add a Silanol Blocker: Incorporate a competing base like diethylamine (DEA) or triethylamine into your mobile phase. For example, one study used 0.025 M DEA to achieve good peak symmetry for basic psychotropic drugs [4]. The method from Mohammadi et al. uses 5 mM 1-heptanesulfonic acid sodium salt, an ion-pair reagent that can also improve peak shape [1] [2].
      • Consider Alternative Columns: Use polar-embedded groups, shielded phases, or even polymeric columns, which are less prone to silanol interactions [3].
  • Problem: Irreproducible Peak Areas

    • Possible Causes: Issues with the autosampler, such as an improperly drawing needle, a clogged or deformed needle tip, or air bubbles in the syringe or fluidics. Sample degradation can also cause this [3].
    • Solutions: Check that the autosampler is drawing the correct sample volume from the vial. Visually inspect and replace the injector needle if necessary. Purge the autosampler fluidics to remove air bubbles. Ensure samples are stable and use a thermostatted autosampler if needed [3].

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for maximizing the sensitivity of Biperiden Lactate in UV detection? A1: The detection wavelength of 205 nm is critical, as used in both cited methods [1] [2] [5]. At this low UV range, the purity of your mobile phase components is paramount, as many solvents and impurities can absorb strongly and create a high background, reducing the signal-to-noise ratio.

Q2: How can I improve the peak shape for Biperiden, which is a basic compound? A2: As outlined in the troubleshooting guide, peak tailing for basic drugs is best mitigated by:

  • Using a stationary phase designed for basic compounds (high-purity silica).
  • Modifying the mobile phase with an additive that blocks silanol interactions. The use of 25 mM Diethylamine (DEA) [4] or 5 mM 1-heptanesulfonic acid sodium salt (an ion-pair reagent) [1] [2] has been successfully demonstrated in the literature.

Q3: The compendial (e.g., USP) methods for Biperiden are not stability-indicating. Why is this important? A3: Non-stability-indicating methods (like titrimetric or simple UV assays) cannot distinguish the intact drug from its degradation products. The HPLC method by Mohammadi et al. was specifically validated as stability-indicating, meaning it can accurately quantify biperiden even in the presence of products formed under stress (e.g., acid, base, oxidative degradation). This is essential for reliable drug development and quality control [1] [2].

References

reducing peripheral side effects of biperiden in studies

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Biperiden's Side Effects

Biperiden is an anticholinergic agent that acts as a non-selective muscarinic acetylcholine receptor antagonist [1]. Its therapeutic effect in Parkinson's disease and for drug-induced extrapyramidal symptoms is primarily due to its central action in the brain [2]. However, by blocking muscarinic receptors throughout the body, it also causes peripheral side effects.

The table below summarizes the common peripheral side effects associated with Biperiden:

Side Effect Category Specific Side Effects
Ocular Blurred vision, mydriasis (dilated pupils), precipitated narrow-angle glaucoma [1] [3] [4].
Gastrointestinal Dry mouth, constipation, gastric irritation, decreased bowel sounds, ileus [1] [3] [4].
Genitourinary Urinary retention [1] [3] [4].
Cardiovascular Tachycardia (fast heart rate), postural hypotension [1] [3] [4].
Thermoregulation Decreased sweating (anhidrosis), which can lead to hyperthermia or heat stroke in warm environments [1] [3] [4].
Other Flushing, warm/dry skin [3].

This mechanistic pathway illustrates how Biperiden's action leads to various peripheral side effects:

G cluster_0 Organ-Level Effects Biperiden Biperiden M1_Receptor Muscarinic Acetylcholine Receptor (M1, M3, etc.) Biperiden->M1_Receptor Antagonizes PeripheralEffects Reduced Cholinergic Signaling M1_Receptor->PeripheralEffects OrganEffects OrganEffects PeripheralEffects->OrganEffects SalivaryGlands Salivary Glands: Reduced Secretion DryMouth DryMouth SalivaryGlands->DryMouth Leads to Eyes Eyes: Pupillary Muscle Relaxation BlurredVision BlurredVision Eyes->BlurredVision Leads to Mydriasis Mydriasis Eyes->Mydriasis Leads to SweatGlands Sweat Glands: Reduced Activation Anhidrosis Anhidrosis SweatGlands->Anhidrosis Leads to GI_Tract GI Tract: Smooth Muscle Relaxation Constipation Constipation GI_Tract->Constipation Leads to Bladder Bladder: Detrusor Muscle Relaxation UrinaryRetention UrinaryRetention Bladder->UrinaryRetention Leads to Heart Heart: SA Node Depression Tachycardia Tachycardia Heart->Tachycardia Leads to

Experimental Design & Mitigation Strategies

For researchers designing studies with Biperiden, here are key considerations and potential mitigation strategies.

Troubleshooting Guide: Mitigating Peripheral Side Effects
Challenge Potential Mitigation Strategy Rationale & Notes
High incidence of side effects confounds data Dose Optimization: Use the lowest effective dose. Clinical studies often use 2 mg to 4 mg orally [5]. Lower doses may provide central nervous system (CNS) effects with fewer peripheral side effects. A PK-PD model can help define the optimal dose [5].
Subject safety and comfort Proactive Monitoring & Environment Control: Monitor for hyperthermia, especially in warm settings. Ensure subjects are well-hydrated. Biperiden impairs sweating [3]. This is a serious risk that requires proactive management in study protocols.
Need for precise PK/PD data Therapeutic Drug Monitoring (TDM): Use a validated method (e.g., GC-MS) to track plasma levels [6]. The therapeutic range is narrow (1–6.5 ng/mL); toxic level is ~13 ng/mL [6]. TDM helps correlate effects with drug exposure.
Drug interactions Screen for Concomitant Medications: Avoid other drugs with anticholinergic properties (e.g., some antihistamines, TCAs) [1] [4]. Coadministration can exacerbate peripheral side effects [1].
Managing overdose in a study Prepare an Emergency Protocol: Have acetylcholinesterase inhibitors (e.g., physostigmine) available as an antidote [1] [4]. Overdose mimics atropine intoxication. A prepared response is critical for subject safety.
Detailed Experimental Protocol: Pharmacokinetic (PK) and Pharmacodynamic (PD) Sampling

For a robust study design, especially when developing a challenge model, detailed PK and PD sampling is crucial. The following workflow is adapted from a study in healthy elderly subjects [5]:

G cluster_PK PK Sampling Timepoints cluster_PD PD Assessment Timepoints cluster_PD_Tests Example PD Tests Start Study Design: Randomized, Placebo-Controlled Crossover Dosing Administration Oral Biperiden (e.g., 2 mg, 4 mg) Taken with food Start->Dosing PK_Sampling PK Blood Sampling Dosing->PK_Sampling PD_Testing PD Assessments (NeuroCart Battery) Dosing->PD_Testing Analysis Data Analysis: Population PK-PD Modeling PK_Sampling->Analysis Plasma Concentration cluster_PK cluster_PK PK_Sampling->cluster_PK  Schedule PD_Testing->Analysis Cognitive & Physiological Measures cluster_PD cluster_PD PD_Testing->cluster_PD  Schedule PK1 Predose PK2 0.5, 1, 1.5, 2, 2.5h PK3 4, 7, 10, 22h PD1 Baseline (pre-dose) PD2 1, 2.5, 4, 7, 22h post-dose cluster_PD_Tests cluster_PD_Tests cluster_PD->cluster_PD_Tests  Includes T1 Adaptive Tracking (Sustained Attention) T2 N-Back Task (Working Memory) T3 Visual-Verbal Learning Test (Verbal Memory)

Key Takeaways for Researchers

  • The Side Effects are Mechanism-Based: Peripheral side effects are a direct consequence of Biperiden's anticholinergic activity and are often dose-dependent [1] [4]. They cannot be completely eliminated but can be managed.
  • Dosing is Critical: Using the lowest clinically effective dose and administering the drug with food can help minimize the severity of peripheral side effects [5] [4].
  • Vigilant Monitoring is Non-Negotiable: Proactively monitor subjects for signs of hyperthermia, tachycardia, and significant confusion, as these can be serious [3] [4].
  • TDM Enhances Study Quality: Implementing therapeutic drug monitoring allows for a more precise correlation between drug exposure, central nervous system effects, and peripheral side effects, improving the quality of your data [6].

References

biperiden lactate method validation parameters and acceptance criteria

Author: Smolecule Technical Support Team. Date: February 2026

Validated HPLC Method Parameters

The following table summarizes the core parameters from a developed and validated stability-indicating HPLC-UV method for biperiden [1].

Parameter Specification / Condition
Analytical Technique High Performance Liquid Chromatography with UV detection (HPLC-UV)
Column Waters Symmetry C8 (150 mm × 3.9 mm i.d., 5 µm particle size)
Column Temperature Ambient (25 °C)
Mobile Phase Methanol–Sodium Dihydrogen Phosphate (50 mM) Buffer (50:50, v/v)
Mobile Phase pH 4.5 (adjusted with phosphoric acid)
Flow Rate 1.0 mL/min
Detection Wavelength 205 nm
Injection Volume 20 µL
Run Time Not specified in available content
Sample Solvent Mobile Phase

Frequently Asked Questions & Troubleshooting

This FAQ section addresses common issues based on the established method.

1. The peak shape for biperiden is broad or tailing. What should I do?

  • Problem: The method development process indicated that the initial peak shape was not optimal [1].
  • Solution: The researchers optimized the method by adjusting the mobile phase pH to 4.5 [1]. This step was crucial for improving chromatographic performance. Ensure your mobile phase buffer is prepared correctly and the pH is accurately adjusted.
  • Preventive Action: Always confirm the pH of your mobile phase before starting a sequence. Use freshly prepared buffers and high-quality reagents.

2. How can I demonstrate that my method is stability-indicating?

  • Requirement: A stability-indicating method must accurately measure the active ingredient without interference from degradation products, impurities, or excipients [1].
  • Protocol: Forced degradation (stress testing) should be performed on the drug substance and product according to ICH guidelines [1].
    • Acidic/Basic Hydrolysis: Treat samples with 1M HCl or 1M NaOH at room temperature for 1 hour [1].
    • Oxidative Stress: Treat samples with 3% H₂O₂ at room temperature for 1 hour [1].
  • Acceptance Criteria: The method should effectively separate biperiden from all its degradation products, demonstrating specificity and the ability to quantify the drug accurately even in degraded samples [1].

3. What are the critical physicochemical properties of biperiden to consider for method development?

The following table lists key properties that influence HPLC behavior, such as solubility, lipophilicity, and molecular structure [2].

Property Value / Description
Molecular Weight 311.22 g/mol [2]
XLogP 4.1 (Indicates high lipophilicity) [2]
Hydrogen Bond Donors 1 [2]
Hydrogen Bond Acceptors 2 [2]
Topological Polar Surface Area (TPSA) 23.47 Ų [2]
Lipinski's Rule of Five Zero rules broken [2]

Experimental Workflow for Method Validation

The diagram below outlines the key stages in developing and validating the biperiden HPLC method, based on the research study [1].

Start Start: Method Development MP Prepare Mobile Phase: MeOH:Phosphate Buffer (50:50) Start->MP Col Set Column: C8, 25°C MP->Col Flow Set Flow: 1.0 mL/min Col->Flow Det Set Detection: 205 nm Flow->Det PeakIssue Peak Shape Not Optimal? Det->PeakIssue Adjust Adjust Mobile Phase pH to 4.5 PeakIssue->Adjust Yes Validate Proceed to Full Method Validation PeakIssue->Validate No Adjust->Validate

Key Considerations for Your Technical Guide

  • System Suitability: Establish specific system suitability criteria for your laboratory, such as retention time reproducibility, theoretical plate number, and tailing factor for the biperiden peak.
  • Specificity: The method's ability to separate biperiden from excipients was confirmed in tablet and injection formulations [1].
  • Quantitation: This method used an external standard approach with a working standard of biperiden [1].

The search results provide a robust starting point, but a complete validation requires determining additional parameters like linearity, range, accuracy, precision (repeatability, intermediate precision), and robustness. For official standards, always consult the most recent versions of relevant pharmacopoeias.

References

troubleshooting biperiden lactate interference in assays

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Biperiden Lactate in Assays

Q: What are the known mechanisms by which this compound could interfere with my biochemical assays?

Research indicates two primary mechanisms of interference to consider:

  • Uncompetitive Acetylcholinesterase (AChE) Inhibition: Biperiden itself has been identified as a very weak, uncompetitive inhibitor of AChE [1]. The inhibition constant (Ki) is 1.11 mmol/L, meaning interference is only likely at very high concentrations far above typical therapeutic levels [1]. This is not related to the lactate moiety of the salt.
  • Lactate-Induced Signal Interference: The lactate component can interfere with assays that detect lactate or use lactate dehydrogenase (LDH) in their reaction pathway. A study on D-lactate assays highlights that L-lactate and L-LDH can cause significant analytical interference if not properly controlled [2].

Q: How can I investigate and confirm AChE inhibition by biperiden?

While a standard protocol for biperiden isn't published, you can adapt the well-established Ellman's method [1] [3].

Experimental Protocol: Investigating AChE Inhibition

Aspect Specification
Objective To determine if this compound acts as an inhibitor of Acetylcholinesterase (AChE).
Assay Principle Ellman's method: AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a yellow anion measured at 412 nm [3].
Key Reagents AChE (e.g., electric eel, ≥1000 U/mg), acetylthiocholine chloride (substrate), DTNB (Ellman's reagent), this compound, phosphate buffer saline (PBS), pH 7.4 [1].

| Procedure | 1. Prepare reaction mixture with DTNB, AChE, PBS, and this compound. 2. Initiate reaction by adding substrate. 3. Measure absorbance immediately and after a fixed time (e.g., 2 minutes). 4. Calculate enzyme activity using the extinction coefficient for TNB (ε = 14,150 L·mol⁻¹·cm⁻¹) [1]. | | Data Analysis | Create a Dixon plot (1/enzyme velocity vs. inhibitor concentration) at different substrate concentrations. Parallel lines indicate an uncompetitive inhibition mechanism. Calculate Ki from the plot [1]. |

This experimental workflow outlines the key steps:

G Start Start Investigation Prep Prepare Reagents: - AChE - Acetylthiocholine - DTNB - this compound - PBS Buffer Start->Prep Assay Perform Ellman's Assay Prep->Assay Measure Measure Absorbance at 412 nm Assay->Measure Analyze Analyze Data: - Calculate activity - Create Dixon Plot Measure->Analyze Mech Determine Mechanism: Uncompetitive Inhibition Analyze->Mech End Report Findings Mech->End

Q: How can I mitigate interference from the lactate component in my assays?

For assays sensitive to lactate or LDH, you need to inactivate endogenous L-LDH or separate the analyte.

Experimental Protocol: Mitigating L-Lactate/LDH Interference

Aspect Specification
Objective To eliminate interference from L-lactate and L-lactate dehydrogenase in a plasma assay.
Key Principle Selective inactivation of L-LDH in the sample prior to the target assay.

| Procedure | 1. To 500 µL of plasma sample, add 20 µL of a 5 mol/L Sodium Hydroxide (NaOH) solution. 2. This raises the pH to approximately 11.5, effectively inactivating L-LDH. 3. The sample is then ready for the downstream assay [2]. | | Validation | The performance of this sample prep method was validated by showing no interference from L-LDH in a D-lactate assay, with strong performance metrics (e.g., total CVs ≤ 3.2%) [2]. |

Q: What analytical techniques are recommended for separating biperiden from reaction mixtures?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most robust approach. It can separate biperiden from its potential degradation products and formulation excipients, ensuring an accurate measurement [4].

Validated HPLC Method for Biperiden Separation

Parameter Specification
Column C8 (e.g., Waters Symmetry, 150 mm x 3.9 mm, 5 µm)
Mobile Phase Methanol : Phosphate Buffer (65:35, v/v). Buffer: 50 mM sodium dihydrogen phosphate, pH 3, containing 2.5 mM 1-heptanesulfonic acid sodium salt.
Flow Rate 1.0 mL/min
Detection UV at 205 nm
Key Note This method is proven to separate biperiden from its degradation products formed under stress conditions (acid, base, oxidation) [4].

Key Takeaways for Researchers

The following table summarizes the core interference concepts and solutions:

Interference Type Cause Evidence & Solution

| Enzymatic (AChE) | Biperiden acts as a weak, uncompetitive inhibitor. | Evidence: Ki = 1.11 mmol/L [1]. Solution: Use high substrate concentrations; confirm via Dixon plot. | | Lactate Component | L-LDH and L-lactate in assays. | Evidence: L-LDH causes analytical interference [2]. Solution: Inactivate L-LDH with NaOH sample prep. | | Analytical Specificity | Co-elution with degradants or excipients. | Evidence: Standard USP methods may be non-selective [4]. Solution: Use a stability-indicating HPLC-UV method. |

References

biperiden lactate safety profile versus alternatives

Author: Smolecule Technical Support Team. Date: February 2026

Biperiden Compared to Alternatives

The table below summarizes a direct comparison between biperiden and two common alternatives, benztropine and amantadine, based on aggregated drug information.

Feature Biperiden Benztropine Amantadine
Primary Indications Parkinson's disease; drug-induced extrapyramidal reactions [1] All forms of Parkinson's disease; drug-induced extrapyramidal disorders (except tardive dyskinesia) [2] Parkinson's disease (dyskinesia, OFF episodes); Influenza A [2]
Drug Class Muscarinic receptor antagonist (Anticholinergic) [1] [3] Anticholinergic / Antihistamine [2] [3] Dopaminergic agent; NMDA receptor antagonist [4]
Mechanism of Action Competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum [1] Selective M1 muscarinic receptor antagonist; also increases dopamine availability by blocking its reuptake [3] Dopaminergic activity; antagonism of NMDA receptors [4]
User Rating & Effect Profile 8.0/10 (1 rating); 100% positive effect, 0% negative effect [2] 6.8/10 (39 ratings); 56% positive effect, 28% negative effect [2] 6.8/10 (59 ratings); 59% positive effect, 20% negative effect [2]
Common Side Effects Agitation, confusion, hallucinations; peripheral atropine-like effects (mydriasis, dry mucous membranes, etc.) [3] Not fully detailed in sources, but as an anticholinergic, shares similar peripheral side effect potential [2] Nausea; other side effects not fully detailed in sources [2]
Pregnancy Category Category C (Risk cannot be ruled out) [2] Category N (Not classified) [2] Category C (Risk cannot be ruled out) [2]

Emerging Research: Biperiden for Post-Traumatic Epilepsy

Beyond its traditional uses, biperiden is being investigated for preventing post-traumatic epilepsy (PTE) after moderate or severe traumatic brain injury (TBI) [5]. This represents a significant potential application in neuroprotection.

  • Rationale: Preclinical studies indicate that anticholinergic drugs like biperiden can modify neural plasticity processes that underlie epileptogenesis. In animal models, biperiden administered soon after brain injury decreased the incidence and intensity of spontaneous seizures [5].
  • Clinical Trial Protocol: A Phase III, multicenter, double-blind clinical trial is evaluating the efficacy and safety of biperiden for PTE prevention [5].
    • Intervention: Patients receive intravenous 5 mg biperiden (or placebo) every 6 hours for 10 days, with the first dose administered within 12 hours of the TBI [5].
    • Primary Outcomes: Incidence of PTE and occurrence of severe adverse events over a 2-year follow-up period [5].
    • Design: The trial is randomized and placebo-controlled, with specific exclusion criteria to ensure patient safety, such as a history of epilepsy, glaucoma, benign prostatic hyperplasia, and certain cardiac conditions [5].

The experimental workflow for this trial is summarized in the diagram below.

Start Patient with Moderate/Severe TBI Screen Screening & Randomization Start->Screen GroupA Treatment Group (Biperiden IV) Screen->GroupA GroupB Control Group (Placebo IV) Screen->GroupB Intervention Intervention Period 10 Days GroupA->Intervention GroupB->Intervention FollowUp Follow-Up Period 2 Years Intervention->FollowUp Endpoint Primary Endpoint: PTE Incidence & Safety FollowUp->Endpoint

Key Safety Considerations

Understanding the safety profile of biperiden is critical for risk-benefit assessment in both established and novel applications.

  • Adverse Effects: Biperiden's safety profile is characterized by its anticholinergic effects [3].
    • Central Effects: Agitation, confusion, and hallucinations [3].
    • Peripheral Effects: Mimics atropine intoxication, including mydriasis (dilated pupils), dryness of mucous membranes, facial flushing, bowel and bladder atony, and hyperthermia in high doses [3].
  • Overdose and Toxicity: Signs of overdose include all the above effects, plus tachycardia, cardiac arrhythmias, delirium, seizures, and combativeness. The oral LD₅₀ in rats is 760 mg/kg [1].
  • Contraindications & Cautions: Conditions that preclude the use of biperiden include glaucoma, benign prostatic hyperplasia, atrioventricular block or cardiac arrhythmias, megacolon, and mechanical obstruction of the gastrointestinal tract [5].

Key Insights for Professionals

Biperiden remains a well-established option for managing parkinsonism and neuroleptic-induced side effects. Its efficacy is supported by historical use, though direct comparative clinical data with alternatives is limited. The most significant recent development is its investigation as a potential anti-epileptogenic agent following TBI. This novel application, if proven effective in the ongoing Phase III trial, would substantially expand its therapeutic utility.

For researchers, the ongoing clinical trial (NCT04945213) provides a robust experimental protocol for evaluating biperiden's repurposing. For clinical use, careful patient selection is crucial to mitigate risks associated with its well-characterized anticholinergic adverse effects.

References

biperiden cognitive effects comparison other muscarinic antagonists

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of Cognitive Effects

The table below summarizes the key cognitive profiles of biperiden and other muscarinic antagonists based on current clinical and experimental data.

Drug Name Receptor Selectivity Reported Cognitive Effects Key Experimental Findings

| Biperiden | M1-preferential antagonist [1] | Selective impairment of episodic memory (immediate and delayed recall); minimal effects on attention or executive function at therapeutic doses [2] [1]. | • 2 mg & 4 mg oral doses in healthy volunteers: Significant, time-dependent impairment in a 15-word Verbal Learning Task, with effects peaking at 90 minutes and resolving by 4 hours [2]. • 4 mg oral dose: Reduced mismatch negativity (MMN), indicating impaired auditory sensory memory [1]. | | Scopolamine | Non-selective muscarinic antagonist [3] | Broad disruption of learning and long-term memory; used to model global amnesia [3] [4]. | Preclinical studies show it impairs memory consolidation in tasks like inhibitory avoidance in rats, similar to high-dose biperiden [4]. | | Pirenzepine | M1-selective antagonist [4] | Reportedly has no effect on memory consolidation in some animal models [4]. | Administered to rats post-training in an inhibitory avoidance task: No significant impairment in retention tested 24 hours later, unlike biperiden and scopolamine [4]. | | Oxybutynin | Nonselective muscarinic antagonist [5] [6] | Associated with cognitive decline in elderly patients, particularly in global function, semantic memory, and executive function [5]. | A large retrospective study in older adults linked antimuscarinic initiation to a 1.4x increased odds of decline in Mini-Mental State Exam (MMSE) scores [5]. | | Darifenacin | M3-selective antagonist [5] | Lower risk of central cognitive effects due to M3 selectivity and limited brain penetration [6]. | Clinical reviews suggest that M3-selective agents like darifenacin are preferable for elderly patients with overactive bladder due to a more favorable cognitive safety profile [6]. |

Detailed Experimental Data and Methodologies

For researchers, the specifics of the experimental protocols are critical for interpreting the data. Here is a detailed look at the key studies.

Clinical Trial: Biperiden's Effect on Verbal Episodic Memory

This study provides robust, dose-response human data on biperiden's cognitive effects [2].

  • Study Design: A placebo-controlled, 3-way crossover study.
  • Participants: 21 healthy volunteers.
  • Intervention: Single oral doses of placebo, biperiden (2 mg), and biperiden (4 mg).
  • Cognitive Assessment Timeline: Baseline, and at 90 minutes and 4 hours post-drug administration.
  • Primary Outcome Measures:
    • Verbal Learning Task (VLT): A 15-word list learning test measuring immediate recall and delayed recall.
    • Other Tests: n-back tasks (working memory), Sustained Attention to Response Task (SART), and subjective alertness scales.
  • Key Results:
    • Immediate Recall: Equally impaired by both 2 mg and 4 mg doses at 90 minutes.
    • Delayed Recall: Showed a clear dose-dependent impairment at 90 minutes.
    • Recovery: Performance on the VLT returned to baseline levels by the 4-hour test point.
    • Selectivity: Performance on attention and working memory tasks (n-back, SART) was not affected at any time point, confirming a selective impact on episodic memory [2].
Preclinical Study: Memory Consolidation in Rats

This study directly compares the effects of several selective and non-selective antagonists on memory formation [4].

  • Behavioral Paradigm: One-trial step-through inhibitory avoidance task in rats.
  • Procedure: Rats are placed in a light compartment and step into a dark compartment, receiving a mild foot shock. The latency to re-enter the dark compartment 24 hours later measures retention of the aversive memory.
  • Drug Administration: Drugs were administered intraperitoneally immediately post-training, isolating their effect on the memory consolidation phase.
  • Drugs and Doses: Biperiden, trihexyphenidyl, scopolamine (0-16 mg/kg), and pirenzepine.
  • Key Results: Biperiden, trihexyphenidyl, and scopolamine produced a dose-dependent impairment of memory consolidation. In contrast, pirenzepine had no effect, highlighting a critical difference even among M1-preferring antagonists [4].

Mechanism of Action and Signaling Pathways

The cognitive effects of these drugs are primarily mediated through the antagonism of muscarinic acetylcholine receptors (mAChRs) in the brain [3] [7]. The five subtypes (M1-M5) have different distributions and functions.

The diagram above illustrates the core signaling pathways. M1 receptor antagonism (the primary target of biperiden) disrupts the Gq/11 pathway, leading to reduced neuronal excitability and a blockade of the long-term potentiation (LTP) that is critical for memory formation [3] [1] [4]. In contrast, drugs that block presynaptic M2/M4 autoreceptors (like clozapine and olanzapine) can actually increase acetylcholine release by removing this inhibitory feedback, which can have pro-cognitive effects [8].

Key Conclusions for Drug Development

  • Biperiden's Profile: Biperiden is a valuable research tool and a clinical agent where selective episodic memory impairment is desired, with a cleaner side-effect profile due to its M1-preference and lower peripheral activity [1] [9].
  • Receptor Selectivity is Crucial: The cognitive impact of an antimuscarinic agent is not a class-wide effect but is highly dependent on its receptor subtype selectivity. M1 antagonism is strongly linked to memory impairment, while M2/M4 blockade can have different, sometimes opposing, effects [3] [8].
  • Blood-Brain Barrier (BBB) Penetration: A drug's lipophilicity and molecular structure determine its ability to cross the BBB. This is why some non-selective agents used for overactive bladder (like darifenacin) have a lower risk of cognitive effects despite their mechanism [6].

References

biperiden lactate receptor selectivity validation studies

Author: Smolecule Technical Support Team. Date: February 2026

Receptor Selectivity and Comparative Profiles

The table below summarizes the available data on the receptor activity and experimental use of biperiden compared to scopolamine.

Feature Biperiden Scopolamine
Primary Receptor Target Relatively selective M1 muscarinic receptor antagonist [1] Non-selective antagonist at all five muscarinic receptor subtypes (M1-M5) [1]
Common Experimental Use Modeling cholinergic mnemonic (memory) deficits in animals [1] Gold standard for inducing memory impairments (the "scopolamine model") [1]
Behavioral Effects in Models Produces relatively selective deficits in short-term memory and sensorimotor responding [1] Induces diffuse behavioral disruption, affecting memory, attention, sensorimotor responding, and motivation [1]
Key Experimental Advantage Limited peripheral side effects due to M1 selectivity and limited peripheral presence [1] Widespread peripheral (e.g., reduced salivation) and central effects complicate data interpretation [1]

Key Experimental Protocols

The primary study comparing biperiden and scopolamine employed a comprehensive battery of operant tasks in rats to dissect their behavioral effects [1].

  • Subjects: Male Wistar rats.
  • Apparatus: Skinner boxes equipped with levers, a food pellet dispenser, and EEG recording capability.
  • Drug Administration: Subcutaneous injection of biperiden hydrochloride or scopolamine hydrobromide.
  • Behavioral Task Battery:
    • Fixed Ratio 5 (FR5): To assess sensorimotor responding and motivation. Animals must press a lever five times to receive a food reward. Performance is measured by the inter-response time.
    • Progressive Ratio 10 (PR10): To evaluate food motivation. The number of lever presses required for each subsequent reward increases. The breaking point (the last ratio completed) is the main measure.
    • Attention Task: To assess ability to discriminate visual stimuli of varying durations.
    • Delayed Non-Matching to Position (DNMTP): A test of short-term memory. The rat must remember the position of a sample lever after a delay and choose the opposite lever to get a reward.

Signaling Pathway of Muscarinic Acetylcholine Receptors

The following diagram illustrates the signaling pathways of muscarinic acetylcholine receptors, which are the target of biperiden.

G Muscarinic Receptor Signaling Pathways cluster_M1Like M1-like Receptors (M1, M3, M5) cluster_M2Like M2-like Receptors (M2, M4) ACh ACh M1 M1 Receptor ACh->M1 M2 M2 Receptor ACh->M2 Gq Gq/11 Protein M1->Gq PLC Phospholipase C Gq->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca2_Release Calcium Release IP3->Ca2_Release Gi Gi/Go Protein M2->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP Production AC->cAMP Biperiden Biperiden Biperiden->M1 Antagonizes Scopolamine Scopolamine Scopolamine->M1 Antagonizes Scopolamine->M2 Antagonizes

This diagram shows that biperiden primarily antagonizes the M1 receptor, which is part of the M1-like group coupled to Gq proteins [2] [1]. In contrast, scopolamine non-selectively antagonizes all subtypes, including the M2-like group coupled to Gi proteins [2] [1].

Key Insights for Researchers

For your comparison guide, the core distinction lies in biperiden's relative selectivity for the M1 receptor.

  • For a more selective model of cholinergic memory impairment, biperiden is the preferable choice. It induces a delay-dependent short-term memory deficit without the widespread disruptive effects on attention and motivation seen with scopolamine [1].
  • For a broad cholinergic blockade model, scopolamine remains relevant. Its non-selective action is useful for studying conditions involving extensive cholinergic dysfunction, but its peripheral and broad central effects are significant confounders [1].

References

biperiden vs trihexyphenidyl efficacy and side effects

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison: Biperiden vs. Trihexyphenidyl

Feature Biperiden Trihexyphenidyl
Primary Indications Parkinson's disease, drug-induced extrapyramidal reactions [1] Parkinson's disease, drug-induced extrapyramidal reactions [1] [2]
Drug Class Anticholinergic (Antimuscarinic) [3] Anticholinergic (Antimuscarinic) [2]
Receptor Selectivity More selective for M₁ receptors [3] [4] Less selective, binds M₁ and other subtypes [4]
Average User Rating 8.0/10 (from 1 rating) [1] 6.5/10 (from 24 ratings) [1]
Common Peripheral Side Effects Dry mouth, blurred vision, constipation, urinary retention [3] Dry mouth, blurred vision, constipation, urinary retention [2]
Key Central Side Effects Sedation, dizziness, memory impairment, confusion [5] [3] Dizziness, memory impairment, confusion; may exacerbate executive dysfunction [2] [6]
Elimination Half-Life ~18 hours [7] 5 to 10 hours (up to 33h in some studies) [2]
Pregnancy Category Category C [1] Category N (Not classified) [1]

Experimental Data and Clinical Insights

The tabulated data is supported by clinical trials and neuroimaging studies that provide a deeper understanding of their effects.

Comparative Clinical Trial Data

A key double-blind study in healthy volunteers compared the central and peripheral effects of single doses of biperiden (4 mg) and trihexyphenidyl (5 mg) [5]. The findings were largely similar for both drugs, with one notable exception:

  • Sedation: Subjects rated biperiden as significantly more sedating than trihexyphenidyl and placebo [5].
  • Cognitive/Memory Impairment: Both drugs equally impaired performance in digit span tests and reduced immediate and delayed word recall [5].
  • Peripheral Effects: Both drugs significantly reduced saliva production and caused a similar increase in the R-R interval on electrocardiograms compared to placebo [5].

The study concluded that, with the exception of subjective sedation, the side effect profiles of biperiden and trihexyphenidyl are not significantly different [5]. An older single-blind study on drug-induced parkinsonism also found both drugs to be highly effective with no significant difference in symptom control [8].

Imaging and Cognitive Function

Recent functional near-infrared spectroscopy (fNIRS) research has provided visual evidence of trihexyphenidyl's impact on the brain. A 2022 study on patients with tremor-dominant Parkinson's disease found that those taking trihexyphenidyl showed:

  • Reduced Prefrontal Activation: Less activation in the dorsolateral prefrontal cortex (DLPFC) during executive function tasks [6].
  • Diminished Resting-State Activity: Decreased spontaneous neural activity in the frontoparietal network, which is critical for cognitive control [6].

These findings provide an imaging correlate for the prefrontal executive dysfunction (e.g., problems with set-shifting and memory retrieval) known to be caused by anticholinergics like trihexyphenidyl [6].

Mechanism of Action and Binding Properties

Both drugs are central anticholinergics, but they exhibit nuanced differences in how they interact with muscarinic receptors, which may explain their distinct clinical profiles.

The following diagram illustrates the core mechanism and key differential effects of both drugs on the central nervous system.

G A Oral Administration B Cross Blood-Brain Barrier A->B C Block Central Muscarinic Receptors B->C D Biperiden C->D E Trihexyphenidyl C->E F Higher M₁ Receptor Selectivity D->F G Broader Muscarinic Binding E->G H Functional Consequences F->H Evidence1 Inferred from binding studies [3] [4] F->Evidence1 G->H I Reduction in Parkinsonian Tremor H->I J Cognitive Impairment & Sedation H->J Evidence2 fNIRS shows reduced prefrontal activity [6] J->Evidence2

A rat study further investigated the binding properties, revealing that while both drugs cause amnesia, biperiden's binding to the muscarinic receptor is pseudo-irreversible, while trihexyphenidyl's is reversible [4]. This fundamental difference in receptor interaction may contribute to variations in their duration of action and side effect profiles.

Conclusion for Clinical and Research Practice

The choice between biperiden and trihexyphenidyl should be guided by specific patient factors and clinical goals:

  • For patients where sedation is a major concern, trihexyphenidyl may be preferable, as clinical evidence consistently points to biperiden having a more pronounced sedative effect [5].
  • In patients with cognitive impairment or the elderly, both drugs should be used with extreme caution. The American Geriatric Society Beers Criteria specifically lists trihexyphenidyl as a potentially inappropriate medication for older adults due to high anticholinergic burden [2].
  • For research applications, biperiden's higher M₁ selectivity and unique pseudo-irreversible binding make it a more specific tool for investigating the role of M₁ receptors in central nervous system functions [3] [4].

References

biperiden lactate clinical trial outcomes validation

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Designs and Objectives

The search results detail two primary clinical trials investigating new therapeutic applications for biperiden. The table below summarizes their core objectives and statuses.

Trial Focus Phase & Design Primary Objective Reported Status
Preventing Post-Traumatic Epilepsy (PTE) [1] Phase III, Randomized, Double-blind, Placebo-controlled [1] Evaluate efficacy and safety of biperiden in preventing PTE after moderate or severe Traumatic Brain Injury (TBI) [1] Ongoing; results not posted [1]
Cognitive Challenge Model [2] Phase I, Randomized, Double-blind, Placebo-controlled, Cross-over [2] Characterize the pharmacodynamics (effects on memory/attention) and pharmacokinetics of IV biperiden in healthy elderly subjects [2] Completed (Aug 2022); results not posted [2]

Detailed Experimental Protocols

The trials were designed with rigorous methodologies to ensure reliable and interpretable results.

  • Post-Traumatic Epilepsy Prevention Trial [1]:

    • Intervention: Patients receive 5 mg of biperiden lactate (or identical placebo) via intravenous infusion every 6 hours for 10 days.
    • Participants: 312 adults with moderate or severe Traumatic Brain Injury (TBI).
    • Outcome Measures: The primary outcome is the incidence of epilepsy over a 2-year follow-up period. Safety is a key outcome, monitoring for severe adverse events. Secondary outcomes include quality of life, neuropsychological status, and EEG abnormalities.
  • Cognitive Challenge Model Trial [2]:

    • Intervention: Healthy elderly subjects received two single doses of IV this compound (1.3 mg and 2.6 mg) and a placebo in a cross-over design.
    • Primary Outcome Measure: Effect on sustained attention and visuomotor coordination using an adaptive tracking test.
    • Secondary Measures: Included a battery of cognitive tests (Neurocart and Cogstate), pharmacokinetic profiling through blood samples, and standard safety measures (vital signs, ECG, lab tests).

Mechanism of Action and Signaling Pathways

Biperiden is a selective antimuscarinic agent, and its therapeutic effects are linked to its action on specific muscarinic acetylcholine receptor (mAChR) subtypes [3] [4]. The diagram below illustrates the relevant signaling pathways.

G cluster_D1 Dopamine D1 Receptor Pathway cluster_D2 Dopamine D2/D3 Receptor Pathway Biperiden Biperiden M1_M4 M1/M4 Muscarinic Receptors Biperiden->M1_M4 Antagonizes D1 D1 Receptor M1_M4->D1 Enhances Response D2 D2/D3 Receptor M1_M4->D2 Antagonizes Response Gq Gq Protein D1->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gi Gi Protein D2->Gi Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP

Key interactions based on preclinical research include [3]:

  • Enhancement of D1 Pathway: Biperiden enhances the anti-parkinsonian effect of L-DOPA and D1 receptor agonists. This is thought to occur through muscarinic M1/M4 receptor antagonism modulating the dopamine D1 receptor signaling pathway.
  • Antagonism of D2/D3 Pathway: Conversely, biperiden can antagonize the effects of dopamine D2/D3 receptor agonists.

Limitations and Future Data

The most significant current limitation is the absence of published outcome data.

  • The Phase III PTE prevention trial is a large, state-funded study, but its results will not be available until after its completion and data analysis [1].
  • The Phase I trial is completed, but no results have been posted in the clinical trial registry or found in the available literature [2]. The outcomes of interest for researchers—the specific quantitative effects on cognitive measures and the full pharmacokinetic profile—are not yet accessible.

For the most current information, you can monitor the clinical trial registries:

  • Post-Traumatic Epilepsy Prevention: ClinicalTrials.gov identifier NCT04945213 [1]
  • Cognitive Challenge Model: ISRCTN registry identifier ISRCTN91879618 [2]

References

biperiden lactate analytical method comparison GC-MS vs HPLC

Author: Smolecule Technical Support Team. Date: February 2026

At a Glance: GC-MS vs. HPLC for Biperiden Analysis

The table below summarizes the core characteristics of two key analytical methods for biperiden.

Feature GC-MS Method [1] HPLC-UV Method [2] [3]
Primary Application Therapeutic Drug Monitoring (TDM) in human plasma Quality control (QC) of bulk API and pharmaceutical dosage forms (tablets, injections)
Detection Principle Mass Spectrometry (MS) Ultraviolet (UV)
Detection Wavelength N/A 205 nm [2] [3]
Linear Range 0.5 - 15 ng/mL [1] 0.5 - 25 µg/mL (equivalent to 500 - 25,000 ng/mL) [3]
Limit of Quantification (LOQ) 0.5 ng/mL [1] 0.1 µg/mL (equivalent to 100 ng/mL) [3]
Sample Matrix Human plasma [1] Bulk drug substance, tablets, injections [2]
Sample Preparation Salt-Assisted Liquid-Liquid Microextraction (SALLME) [1] Dissolution in mobile phase/diluent, filtration [2]
Key Advantage High sensitivity for low concentrations in complex biological matrices; provides structural confirmation. Well-suited for high-concentration samples; stability-indicating; simpler and more cost-effective for QC.

Detailed Experimental Protocols

Here is a deeper look into the methodologies for both the GC-MS and HPLC procedures as described in the literature.

GC-MS Method for Biperiden in Plasma [1]

This method is optimized for extracting and detecting very low concentrations of biperiden in the complex human plasma matrix.

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometric detector.
  • Sample Preparation & Extraction:
    • The technique uses Salt-Assisted Liquid-Liquid Microextraction (SALLME).
    • An internal standard, Biperiden-d5 (a deuterated analog), is added to the plasma sample to correct for variations in the extraction and analysis process.
    • The addition of a salt changes the ionic strength of the sample, improving the partitioning of the analyte from the aqueous plasma into a water-immiscible organic solvent.
    • The organic layer is then collected, injected into the GC-MS system, separated on the GC column, and detected by the MS.
  • Method Validation: The method was validated according to the European Medicines Agency (EMA) bioanalytical method validation guidelines. It demonstrated excellent linearity (correlation coefficient >0.99) and sufficient sensitivity for TDM purposes.

The following diagram illustrates the workflow for the GC-MS method:

gc_ms_workflow start Start: Plasma Sample step1 Add Internal Standard (Biperiden-d5) start->step1 step2 Salt-Assisted Liquid-Liquid Microextraction (SALLME) step1->step2 step3 Collect Organic Layer step2->step3 step4 GC-MS Separation & Detection step3->step4 end Quantitative Analysis step4->end

HPLC-UV Method for Biperiden API and Dosage Forms [2] [3]

This method is designed as a stability-indicating assay for pharmaceutical quality control.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
  • Chromatographic Conditions:
    • Column: Waters symmetry C8 (150 mm × 3.9 mm i.d., 5 µm particle size) [2] [3].
    • Mobile Phase: Methanol and buffer (50:50, v/v) [2] [3].
    • Buffer: Sodium dihydrogen phosphate (50 mM) and 1-heptanesulfonic acid sodium salt (5 mM), pH adjusted to 2.50 [2] [3]. The heptanesulfonic acid acts as an ion-pairing agent to improve peak shape.
    • Flow Rate: 1.0 mL/min [2] [3].
    • Detection: UV at 205 nm [2] [3].
    • Temperature: Ambient (25°C) [2].
  • Sample Preparation:
    • For bulk drug and tablets: Dissolved and diluted with the mobile phase or a similar solvent [2].
    • For injections: Directly diluted with the mobile phase [2].
  • Stress Testing (Stability-Indicating Property): The method was validated per ICH guidelines. Forced degradation studies were performed by subjecting biperiden samples to acid, base, oxidative, and thermal stress. The method successfully separated the pure drug from its degradation products, proving its specificity as a stability-indicating method [2].

The workflow for the HPLC-UV method and its stability-indicating capability is shown below:

hplc_workflow start Start: Sample (API, Tablet, or Injection) step_prep Dissolve/Dilute with Mobile Phase start->step_prep step_inject Inject into HPLC step_prep->step_inject step_sep Chromatographic Separation on C8 Column step_inject->step_sep step_detect UV Detection at 205 nm step_sep->step_detect end Quantification & Peak Purity Analysis step_detect->end


Key Comparison and Selection Guide

Your choice between GC-MS and HPLC should be driven by the specific analytical question you need to answer.

  • Choose GC-MS when: Your work involves therapeutic drug monitoring (TDM) or pharmacokinetic studies. Its superior sensitivity and specificity make it the only suitable choice for accurately measuring the very low concentrations of biperiden found in biological fluids like plasma [1].

  • Choose HPLC-UV when: Your work focuses on quality control in a pharmaceutical setting. This includes assaying the raw material (bulk API), checking the dosage form uniformity, and especially stability studies . The HPLC-UV method is a validated, stability-indicating assay that is simpler, more cost-effective, and perfectly adequate for these high-concentration samples [2] [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

401.25660860 g/mol

Monoisotopic Mass

401.25660860 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

09TD6C5147

MeSH Pharmacological Classification

Muscarinic Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Wikipedia

Biperiden lactate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 04-14-2024
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2: Kayipmaz AE, Giray TA, Tasci SS, Tasci SS, Kavalci C, Kocalar UG. Acute dystonic reaction due to dexketoprofen trometamol. J Pak Med Assoc. 2015 Nov;65(11):1231-2. PubMed PMID: 26564300.
3: Klinkenberg I, Sambeth A, Blokland A. Cholinergic gating of hippocampal auditory evoked potentials in freely moving rats. Eur Neuropsychopharmacol. 2013 Aug;23(8):988-97. doi: 10.1016/j.euroneuro.2012.08.014. Epub 2012 Sep 10. PubMed PMID: 22974558.
4: Komur M, Arslankoylu AE, Okuyaz C. Midazolam-induced acute dystonia reversed by diazepam. J Anaesthesiol Clin Pharmacol. 2012 Jul;28(3):368-70. doi: 10.4103/0970-9185.98346. PubMed PMID: 22869948; PubMed Central PMCID: PMC3409951.
5: Ozucelik DN, Yucel N, Coskun S, Cobanoglu M, Kunt MM. Gluteal abscess following intramuscular injection of dissolved biperiden tablets. Int J Clin Pract. 2007 Aug;61(8):1417-8. PubMed PMID: 17627718.
6: Yumru M, Savas HA, Selek S, Savas E. Acute dystonia after initial doses of ziprasidone: a case report. Prog Neuropsychopharmacol Biol Psychiatry. 2006 Jun;30(4):745-7. Epub 2006 Mar 6. PubMed PMID: 16580766.
7: Akiyama Y, Nishimura M, Kobayashi S, Yamamoto M, Miyamoto K, Kawakami Y. Effects of M1-selective antimuscarinics on respiratory chemosensitivity in humans. Respir Physiol. 1996 Feb;103(2):127-35. PubMed PMID: 8833544.
8: Grosse Aldenhövel H, Heusler H, Gallenkamp U. Bradycardia due to biperiden. Pharmacopsychiatry. 1989 Jan;22(1):42-3. PubMed PMID: 2710809.
9: Domino EF. Induction of tardive dyskinesia in Cebus apella and Macaca speciosa monkeys: a review. Psychopharmacology Suppl. 1985;2:217-23. PubMed PMID: 2860660.
10: Stojanović T. [A case of mental confusion syndrome caused by Akineton]. Med Pregl. 1983;36(9-10):447-8. Croatian. PubMed PMID: 6674735.
11: Vlachos P. Dystonic reactions following thiethylperazine in children. Toxicol Lett. 1982 Oct;13(3-4):183-4. PubMed PMID: 7147262.
12: Sangster B, Zimmerman AN, van Heijst AN. The influence of biperiden in overdose on respiration and circulation in the dog. Acta Pharmacol Toxicol (Copenh). 1979 Feb;44(2):139-45. PubMed PMID: 32736.

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